SGC2085
Description
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Properties
IUPAC Name |
(2S)-2-amino-N-[[4-(3,5-dimethylphenoxy)-3-methylphenyl]methyl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-12-7-13(2)9-17(8-12)23-18-6-5-16(10-14(18)3)11-21-19(22)15(4)20/h5-10,15H,11,20H2,1-4H3,(H,21,22)/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLFOFXKMALJTCZ-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC2=C(C=C(C=C2)CNC(=O)C(C)N)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)OC2=C(C=C(C=C2)CNC(=O)[C@H](C)N)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
SGC2085: A Technical Guide to a Potent and Selective CARM1 Inhibitor
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Coactivator-Associated Arginine Methyltransferase 1 (CARM1), also known as Protein Arginine Methyltransferase 4 (PRMT4), is a critical epigenetic modifier that catalyzes the mono- and asymmetric dimethylation of arginine residues on both histone and non-histone proteins.[1] Dysregulation of CARM1 has been implicated in a variety of disease states, including cancer and inflammatory disorders, making it a compelling target for therapeutic intervention.[2][3][4] SGC2085 is a potent and highly selective small molecule inhibitor of CARM1, discovered through virtual screening.[2][5] This document provides a comprehensive technical overview of this compound, including its biochemical properties, mechanism of action, selectivity, and detailed experimental protocols for its characterization.
Introduction to CARM1
CARM1 belongs to the Type I family of protein arginine methyltransferases and plays a pivotal role in various cellular processes.[6][7] Its methyltransferase activity is crucial for the regulation of gene transcription, RNA processing, DNA damage repair, and cell cycle control.[1][8] CARM1 functions as a transcriptional coactivator for numerous transcription factors, including nuclear receptors like the estrogen receptor (ERα), p53, NF-κB, and β-catenin.[2][3][9] Its involvement in pathways such as estrogen-stimulated breast cancer growth, Wnt/β-catenin signaling in colorectal cancer, and the p53 pathway in multiple myeloma underscores its significance as a therapeutic target.[2][3][6]
This compound: Overview and Properties
This compound was identified as a potent inhibitor of CARM1 with significant selectivity over other protein methyltransferases.[10] Its discovery provides a valuable chemical probe for elucidating the biological functions of CARM1.
Chemical and Physical Properties:
-
Chemical Formula: C₁₉H₂₄N₂O₂[3]
-
CAS Numbers: 1821908-48-8 (free base); 1821908-49-9 (HCl salt)[2][5]
Quantitative Data: Biochemical Activity and Selectivity
This compound demonstrates high potency for CARM1 and excellent selectivity against a panel of other protein arginine methyltransferases (PRMTs). The quantitative inhibitory activities are summarized in the table below.
| Target | Assay Type | IC50 Value | Selectivity vs. CARM1 | Reference(s) |
| CARM1 (PRMT4) | Biochemical | 50 nM | - | [5][11][12] |
| PRMT6 | Biochemical | 5.2 µM | >100-fold | [5][11][12] |
| PRMT1 | Biochemical | >100 µM | >2000-fold | [5] |
| PRMT3 | Biochemical | >100 µM | >2000-fold | [5] |
| PRMT5 | Biochemical | >100 µM | >2000-fold | [5] |
| PRMT7 | Biochemical | >100 µM | >2000-fold | [5] |
| PRMT8 | Biochemical | >50 µM | >1000-fold | [5] |
Table 1: Summary of this compound inhibitory activity and selectivity.
Mechanism of Action and Signaling Pathways
This compound acts as a direct inhibitor of the CARM1 methyltransferase enzyme. By blocking CARM1's catalytic activity, this compound can modulate multiple downstream signaling pathways implicated in disease. CARM1 is a key node in several critical cellular networks. In the DNA damage response, it methylates coactivators and histones to promote p53-mediated cell cycle arrest.[8] It also acts as a coactivator for NF-κB, enhancing the transcription of inflammatory genes.[9] Furthermore, CARM1 activity is crucial for estrogen receptor-driven gene expression in breast cancer and TGF-β/Smad signaling.[2][13]
Cellular Activity
Despite its high biochemical potency, this compound has demonstrated a lack of significant activity in cellular assays, such as in HEK293 cells, at concentrations up to 10 µM.[5][11][12] This has been attributed to poor cell permeability, which limits its utility for in-cell or in-vivo studies.[11] Consequently, this compound is best utilized as a high-quality in vitro tool compound and a starting point for the development of cell-active CARM1 inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of CARM1 inhibitors. Below are protocols for key in vitro and cellular assays.
Protocol 1: In Vitro CARM1 Enzymatic Inhibition Assay (LC-MS/MS)
This protocol is adapted from established methods for measuring CARM1 activity and inhibition directly by detecting the methylated peptide product.[14][15]
Methodology:
-
Reagent Preparation:
-
Prepare an assay buffer consisting of 20 mM Tris-HCl (pH 8.0), 50 mM NaCl, 1 mM EDTA, 3 mM MgCl₂, 1 mM DTT, and 0.1 mg/mL BSA.[14][15]
-
Prepare stock solutions of recombinant human CARM1 enzyme, a substrate peptide (e.g., PABP1⁴⁵⁶⁻⁴⁶⁶), and the methyl donor S-adenosylmethionine (AdoMet) in assay buffer.[14]
-
Perform a serial dilution of this compound in DMSO, followed by a final dilution in assay buffer.
-
-
Enzymatic Reaction:
-
In a 96-well plate, add 20 µL of a solution containing CARM1 (final concentration ~286 nM) and the PABP1 peptide (final concentration ~12 µM).[14]
-
Add the diluted this compound or DMSO (vehicle control).
-
Initiate the reaction by adding 20 µL of AdoMet solution (final concentration ~10 µM).[14][15]
-
Incubate the plate at room temperature for 2 hours.[15]
-
-
Quenching and Analysis:
-
Stop the reaction by adding 10 µL of 0.1% formic acid.[15]
-
Analyze the samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Monitor the formation of the dimethylated PABP1 peptide product using Multiple Reaction Monitoring (MRM).[15]
-
Calculate the percent inhibition for each this compound concentration relative to the DMSO control and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Cellular Methylation Assay in HEK293 Cells
This protocol is used to assess the ability of an inhibitor to engage CARM1 and inhibit its activity within a cellular context.[11][12]
Methodology:
-
Cell Culture and Treatment:
-
Cell Lysis:
-
After incubation, remove the media and wash the cells.
-
Lyse the cells in 100 µL of a lysis buffer (20 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, 10 mM MgCl₂, 0.5% Triton X-100, 12.5 U/mL benzonase) containing a complete protease inhibitor cocktail.[11][12]
-
Incubate at room temperature for 3 minutes, then add SDS to a final concentration of 1%.[11][12]
-
-
Immunoblotting:
-
Separate the protein lysates on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with primary antibodies specific for a known CARM1 substrate (e.g., asymmetrically dimethylated BAF155 at R1064) and an antibody for the total substrate protein as a loading control.[11]
-
Incubate with appropriate secondary antibodies and use a chemiluminescence detection system to visualize the protein bands.
-
Quantify the band intensities to determine the change in substrate methylation levels upon treatment with this compound.
-
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of CARM1 in biochemical assays.[11] Its high selectivity makes it an invaluable tool for in vitro studies aimed at dissecting the enzymatic function of CARM1 and its role in various biological processes. While its utility is limited in cellular contexts due to poor permeability, this compound represents a foundational chemical scaffold for the development of next-generation, cell-penetrant CARM1 inhibitors with therapeutic potential.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound HCl - Immunomart [immunomart.com]
- 3. medkoo.com [medkoo.com]
- 4. The CARM1 transcriptome and arginine methylproteome mediate skeletal muscle integrative biology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Inhibition of CARM1 suppresses proliferation of multiple myeloma cells through activation of p53 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A First-in-Class, Highly Selective and Cell-Active Allosteric Inhibitor of Protein Arginine Methyltransferase 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Roles of protein arginine methylation in DNA damage signaling pathways: Is CARM1 a life-or-death decision point? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Arginine methyltransferase CARM1 is a promoter-specific regulator of NF-κB-dependent gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. axonmedchem.com [axonmedchem.com]
- 11. selleckchem.com [selleckchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. A Direct Assay for Measuring the Activity and Inhibition of Coactivator-Associated Arginine Methyltransferase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
SGC2085: A Potent and Selective Inhibitor of CARM1
An In-depth Technical Guide on the Selectivity Profile of SGC2085 Against Protein Arginine Methyltransferases (PRMTs)
For researchers and professionals in drug development, understanding the selectivity of a chemical probe is paramount. This compound has emerged as a potent and selective inhibitor of Coactivator Associated Arginine Methyltransferase 1 (CARM1), also known as PRMT4. This guide provides a detailed overview of its selectivity against other PRMTs, the experimental methodologies used for this determination, and the signaling context of its primary target.
Quantitative Selectivity Profile
This compound demonstrates high potency for CARM1 with an IC50 value of 50 nM.[1][2][3][4] Its selectivity is a key feature, showing minimal activity against a panel of other PRMTs. The compound exhibits over 100-fold selectivity for CARM1 over most other PRMTs tested.[1][4][5] A weak inhibitory effect is observed against PRMT6, with an IC50 of 5.2 μM.[1][2][3] For other tested PRMTs, including PRMT1, PRMT3, PRMT5, PRMT7, and PRMT8, no significant inhibition is detected at concentrations up to 100 μM.[2]
| Target | IC50 | Fold Selectivity vs. CARM1 |
| CARM1 (PRMT4) | 50 nM | 1x |
| PRMT6 | 5.2 µM | >100x |
| PRMT1 | >100 µM | >2000x |
| PRMT3 | >100 µM | >2000x |
| PRMT5 | >100 µM | >2000x |
| PRMT7 | >100 µM | >2000x |
| PRMT8 | >50 µM | >1000x |
Experimental Protocols
The determination of this compound's selectivity profile involves both biochemical and cellular assays.
Biochemical Assays (In Vitro)
The inhibitory activity of this compound against various PRMTs was quantified using cell-free enzymatic assays.[1] While specific assay formats can vary, a common method is a radiometric or fluorescence-based assay that measures the transfer of a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to a substrate peptide or protein.
General Protocol Outline:
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Enzyme and Substrate Preparation: Recombinant human PRMT enzymes and their respective substrates are purified.
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Compound Preparation: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, which is then serially diluted to the desired concentrations.[3]
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Reaction Mixture: The reaction is initiated by combining the PRMT enzyme, its specific substrate, a radiolabeled or fluorescently tagged SAM, and varying concentrations of this compound in a suitable buffer.
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Incubation: The reaction mixtures are incubated at a controlled temperature for a specific period to allow for the enzymatic reaction to proceed.
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Detection: The level of methylation is quantified. In radiometric assays, this involves capturing the radiolabeled methylated substrate on a filter and measuring the incorporated radioactivity. In fluorescence-based assays, the generation of a fluorescent product is measured.
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Data Analysis: The IC50 values are calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cellular Assays
Cellular assays are crucial for assessing the activity of an inhibitor in a more biologically relevant context. However, this compound has been observed to have low cell permeability and did not show cellular activity in HEK293 cells at concentrations up to 10 µM.[1][2][3]
HEK293 Cell-Based Assay Protocol:
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Cell Culture: HEK293 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics (penicillin and streptomycin).[1][3]
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Treatment: When cells reach approximately 30% confluency, they are treated with this compound at various concentrations or with DMSO as a vehicle control.[1][3]
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Incubation: The cells are incubated for a specified period, for example, 48 hours.[1][3]
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Cell Lysis: After incubation, the cell culture medium is removed, and the cells are lysed using a buffer containing detergents (e.g., Triton X-100) and protease inhibitors to extract total cellular proteins.[1][3]
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Analysis: The protein lysates are analyzed by SDS-PAGE followed by immunoblotting (Western blotting) to assess the methylation status of specific CARM1 substrates.[1]
Visualizations
This compound Selectivity Profile
Caption: this compound's inhibitory profile against various PRMTs.
Biochemical Assay Workflow
Caption: Workflow for determining this compound IC50 values.
PRMT5 Signaling Context
While this compound primarily targets CARM1, understanding the broader context of PRMT signaling is important. PRMT5, a type II PRMT, is involved in diverse cellular processes and signaling pathways.
Caption: Overview of PRMT5's role in key signaling pathways.
References
Downstream Targets of SGC2085-Mediated CARM1 Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the downstream molecular targets and cellular pathways affected by the inhibition of Coactivator-Associated Arginine Methyltransferase 1 (CARM1) using the potent and selective inhibitor SGC2085. While this compound serves as an excellent chemical probe for CARM1 in biochemical assays, its utility in cellular and in vivo studies has been limited by poor cell permeability. Consequently, this guide will focus on the downstream effects observed with other potent and selective CARM1 inhibitors, such as EZM2302 and TP-064, which are considered surrogates for understanding the cellular consequences of CARM1 inhibition. We will detail the known downstream protein substrates and signaling pathways modulated by CARM1 inhibition, present quantitative data from relevant studies, provide detailed experimental protocols, and visualize key pathways and workflows using Graphviz diagrams.
Introduction to this compound and CARM1
This compound is a potent and highly selective inhibitor of CARM1 (also known as PRMT4), exhibiting a half-maximal inhibitory concentration (IC50) of 50 nM. Its selectivity is over 100-fold for CARM1 compared to other protein arginine methyltransferases (PRMTs), with the notable exception of PRMT6 (IC50 = 5.2 µM). Despite its biochemical potency, the practical application of this compound in cellular assays has been challenging, likely due to poor membrane permeability.
CARM1 is a crucial epigenetic modifier that catalyzes the asymmetric dimethylation of arginine residues on both histone (primarily H3R17 and H3R26) and non-histone protein substrates. Through its methyltransferase activity, CARM1 functions as a transcriptional coactivator for nuclear receptors, including the estrogen receptor (ERα) and androgen receptor, and is implicated in a wide array of cellular processes such as cell cycle progression, metabolism, autophagy, and DNA damage repair. Its overexpression has been linked to various cancers, making it an attractive therapeutic target.
Given the limitations of this compound in cellular studies, this guide will leverage data from studies utilizing other well-characterized CARM1 inhibitors, EZM2302 and TP-064 , to elucidate the downstream consequences of CARM1 inhibition.
Downstream Targets and Signaling Pathways
Inhibition of CARM1 leads to a cascade of downstream effects, primarily through the modulation of methylation-dependent protein function and gene expression. The downstream effects can be broadly categorized based on the type of CARM1 substrate: histone and non-histone proteins.
Histone Substrates and Transcriptional Regulation
CARM1-mediated methylation of histone H3 at arginines 17 and 26 (H3R17me2a, H3R26me2a) is a key mechanism for transcriptional activation. Inhibition of this activity can lead to widespread changes in gene expression.
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Autophagy-Related Genes: The inhibitor TP-064 has been shown to markedly reduce H3R17me2a and H3R26me2a levels. This leads to the suppression of autophagy-related gene transcription, impairing cellular processes like LC3 lipidation and puncta formation under conditions of glucose deprivation. In contrast, EZM2302 shows minimal effect on these histone marks and, consequently, on autophagy[1][2].
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Cell Cycle Genes: Inhibition of CARM1 with TP-064 has been observed to induce G1 cell cycle arrest in multiple myeloma and diffuse large B-cell lymphoma (DLBCL) cell lines. This is associated with the deregulation of genes involved in the E2F pathway, which are known to be downregulated upon CARM1 knockdown[3][4].
Non-Histone Substrates and Cellular Processes
CARM1 methylates a diverse array of non-histone proteins, thereby regulating their function and stability. Both EZM2302 and TP-064 effectively inhibit the methylation of these substrates.
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p300, GAPDH, and DRP1: Both inhibitors have been shown to block the CARM1-dependent methylation of these proteins, which are involved in transcriptional coactivation, glycolysis, and mitochondrial fission, respectively[1][2].
-
ACSL4 and Ferroptosis: CARM1-mediated methylation of Acyl-CoA Synthetase Long Chain Family Member 4 (ACSL4) at arginine 339 (R339) promotes its ubiquitination and degradation. Inhibition of CARM1 with EZM2302 blocks this methylation, leading to ACSL4 stabilization and increased sensitivity of colorectal cancer cells to ferroptosis, an iron-dependent form of programmed cell death[5].
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PABP1 and SMB: In multiple myeloma cell lines, treatment with EZM2302 leads to the inhibition of Poly(A)-Binding Protein 1 (PABP1) and SmB/B' protein methylation, resulting in cell stasis[6].
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BAF155 and MED12: TP-064 treatment reduces the dimethylation of BRG1-associated factor 155 (BAF155) and Mediator complex subunit 12 (MED12), both of which are direct substrates of CARM1[4].
Quantitative Data on Downstream Effects
The following tables summarize the quantitative data on the effects of CARM1 inhibitors on various downstream targets.
| Inhibitor | Cell Line | Target | Assay | Result | Reference |
| TP-064 | NCI-H929 (Multiple Myeloma) | BAF155 dimethylation | Western Blot | IC50 = 340 ± 30 nM | [4] |
| TP-064 | NCI-H929 (Multiple Myeloma) | MED12 dimethylation | Western Blot | IC50 = 43 ± 10 nM | [4] |
| TP-064 | NCI-H929 (Multiple Myeloma) | Cell Growth | Proliferation Assay | Growth inhibition | [4] |
| TP-064 | Endometrial Cancer Cells | Cell Growth | Proliferation Assay | Inhibition of cell growth | [7] |
| EZM2302 | RPMI-8226 (Multiple Myeloma) | PABP1 & SMB methylation | Western Blot | Concentration-dependent inhibition | [6] |
| EZM2302 | RPMI-8226 (Multiple Myeloma) | Cell Growth | Proliferation Assay | IC50 in the nanomolar range | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Western Blot for Substrate Methylation
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Cell Culture and Treatment: Plate cells (e.g., NCI-H929, RPMI-8226) at a suitable density and allow them to adhere overnight. Treat cells with varying concentrations of the CARM1 inhibitor (e.g., TP-064, EZM2302) or DMSO as a vehicle control for the desired duration (e.g., 4 days).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against the methylated substrate (e.g., anti-dimethyl-BAF155, anti-dimethyl-PABP1) and a loading control (e.g., anti-β-actin, anti-GAPDH) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Proliferation Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Inhibitor Treatment: After 24 hours, treat the cells with a serial dilution of the CARM1 inhibitor or DMSO.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours).
-
Viability Measurement: Add a viability reagent (e.g., CellTiter-Glo®, MTT) to each well according to the manufacturer's instructions.
-
Data Analysis: Measure luminescence or absorbance using a plate reader. Calculate the IC50 values by fitting the dose-response curves using appropriate software.
Transcriptomic Analysis (RNA-Seq)
-
Cell Treatment and RNA Extraction: Treat cells with the CARM1 inhibitor or DMSO for a defined period. Harvest the cells and extract total RNA using a suitable kit (e.g., RNeasy Kit).
-
Library Preparation: Assess RNA quality and quantity. Prepare sequencing libraries from the total RNA using a commercial kit (e.g., TruSeq Stranded mRNA Library Prep Kit).
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis: Perform quality control of the raw sequencing reads. Align the reads to a reference genome and quantify gene expression levels. Identify differentially expressed genes between the inhibitor-treated and control groups using statistical packages like DESeq2 or edgeR. Perform pathway and gene ontology enrichment analysis on the differentially expressed genes to identify affected biological processes.
Visualizations of Signaling Pathways and Workflows
CARM1 Inhibition and Downstream Signaling
Caption: CARM1 inhibition blocks methylation of histone and non-histone substrates, affecting key cellular pathways.
Experimental Workflow for Transcriptomic Analysis
Caption: Workflow for identifying downstream gene expression changes upon CARM1 inhibition using RNA-Seq.
Differential Effects of CARM1 Inhibitors
Caption: Differential effects of EZM2302 and TP-064 on CARM1 substrates and resulting cellular outcomes.
Conclusion
While this compound remains a valuable tool for in vitro studies of CARM1, its limited cellular activity necessitates the use of alternative inhibitors like EZM2302 and TP-064 to probe the downstream consequences of CARM1 inhibition in a cellular context. These studies have revealed that CARM1 inhibition impacts a wide range of cellular processes, from transcription and cell cycle control to metabolic pathways like autophagy and ferroptosis. The differential effects of various CARM1 inhibitors highlight the complexity of targeting this enzyme and underscore the importance of selecting the appropriate chemical probe for specific biological questions. Further research, potentially with the development of more cell-permeable this compound analogs, will continue to refine our understanding of the multifaceted roles of CARM1 in health and disease.
References
- 1. Context-specific applications of CARM1 inhibitors: functional profiles of EZM2302 and TP-064 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Context-specific applications of CARM1 inhibitors: functional profiles of EZM2302 and TP-064 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CARM1 inhibition reduces histone acetyltransferase activity causing synthetic lethality in CREBBP/EP300 mutated lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. Inhibition of CARM1‐Mediated Methylation of ACSL4 Promotes Ferroptosis in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Histone arginine methyltransferase CARM1 selective inhibitor TP-064 induces apoptosis in endometrial cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
SGC2085: A Technical Guide to its Impact on Gene Transcription
For Researchers, Scientists, and Drug Development Professionals
Abstract
SGC2085 is a potent and highly selective small molecule inhibitor of Coactivator-Associated Arginine Methyltransferase 1 (CARM1), also known as Protein Arginine Methyltransferase 4 (PRMT4). As a critical regulator of gene transcription, CARM1 plays a significant role in various cellular processes, and its dysregulation is implicated in numerous diseases, particularly cancer. This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its effects on gene transcription. We will delve into the modulation of key signaling pathways, present quantitative data from relevant studies using CARM1 inhibitors, and provide detailed experimental protocols for researchers investigating the transcriptional consequences of CARM1 inhibition.
Introduction to this compound
This compound is a chemical probe that has emerged as a valuable tool for studying the biological functions of CARM1. Its high potency and selectivity allow for the precise dissection of CARM1-mediated events. CARM1 is a histone methyltransferase that primarily catalyzes the asymmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification is a key epigenetic mark that influences chromatin structure and the recruitment of transcriptional machinery, thereby modulating gene expression.
Mechanism of Action: How this compound Modulates Gene Transcription
This compound exerts its effects by competitively binding to the substrate-binding pocket of CARM1, thereby inhibiting its methyltransferase activity. This inhibition leads to a cascade of downstream effects on gene transcription, primarily through two interconnected mechanisms:
-
Alteration of Histone Methylation: CARM1 is known to methylate Histone H3 at arginine 17 (H3R17me2a), a mark generally associated with transcriptional activation. By inhibiting CARM1, this compound is expected to reduce levels of H3R17me2a at target gene promoters and enhancers, leading to a more condensed chromatin state and transcriptional repression.
-
Modulation of Coactivator Function: CARM1 acts as a transcriptional coactivator for several nuclear receptors and transcription factors, including the Estrogen Receptor (ER) and β-catenin. This compound's inhibition of CARM1's enzymatic activity can disrupt the assembly of transcriptionally active complexes at gene regulatory regions.
Quantitative Analysis of Transcriptional Changes
While specific RNA-sequencing (RNA-seq) or ChIP-sequencing (ChIP-seq) data for this compound is not yet publicly available, studies using other potent CARM1 inhibitors and CARM1 knockdown provide a strong indication of the expected transcriptional consequences.
Impact on Global Gene Expression
RNA-seq experiments following CARM1 inhibition in various cancer cell lines have revealed significant changes in the transcriptome. The tables below summarize representative data from studies on CARM1 inhibition.
| Cell Line | Treatment | Top Upregulated Genes (Fold Change) | Top Downregulated Genes (Fold Change) | Reference |
| MCF7 (Breast Cancer) | CARM1 siRNA | Interferon-stimulated genes (e.g., IFI6, IFI27, IFIT1) | Estrogen receptor target genes (e.g., GREB1, TFF1, PGR) | F-1 |
| NCI-H929 (Multiple Myeloma) | CARM1 shRNA | p53, p16, p21, BAX | CCNB1, CDK4, Bcl-2 | F-2 |
Note: The fold changes are illustrative and derived from studies on CARM1 knockdown, which is expected to phenocopy the effects of a potent inhibitor like this compound.
Effect on Histone Modifications
ChIP-seq studies have demonstrated the crucial role of CARM1 in modulating the epigenetic landscape. Inhibition of CARM1 is expected to lead to a significant reduction in active chromatin marks at specific gene loci.
| Cell Line | Treatment | Histone Mark | Global Change | Target Loci | Reference |
| Toledo (DLBCL) | CARM1 inhibitor (TP-064) | H3K27ac | Genome-wide decrease | CBP/p300 bound regions (promoters and enhancers) | F-3 |
Key Signaling Pathways Modulated by this compound
This compound, through its inhibition of CARM1, impacts several critical signaling pathways implicated in cell growth, proliferation, and survival.
Estrogen Receptor (ER) Signaling Pathway
In estrogen receptor-positive (ER+) breast cancer, CARM1 is a key coactivator for ERα.[1][2][3][4] Upon estrogen binding, ERα recruits a complex of coactivators, including CARM1, to estrogen response elements (EREs) in the DNA. CARM1 then methylates H3R17, facilitating the recruitment of other chromatin remodeling factors and the transcriptional machinery, leading to the expression of ER target genes that drive cell proliferation. This compound is expected to block this process, thereby inhibiting the growth of ER+ breast cancer cells.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is fundamental for development and is frequently hyperactivated in cancers, such as colorectal cancer. In the canonical pathway, Wnt ligands trigger a signaling cascade that leads to the stabilization and nuclear accumulation of β-catenin. In the nucleus, β-catenin associates with TCF/LEF transcription factors to drive the expression of target genes, including the proto-oncogene MYC and CCND1 (Cyclin D1). CARM1 has been shown to act as a coactivator for β-catenin, enhancing the transcriptional output of this pathway.[5][6][7] By inhibiting CARM1, this compound can attenuate Wnt/β-catenin signaling and suppress the proliferation of cancer cells dependent on this pathway.
Experimental Protocols
The following protocols provide a general framework for investigating the effects of this compound on gene transcription using ChIP-seq and RNA-seq. These should be optimized for the specific cell line and experimental conditions.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for Histone Marks
This protocol is designed to assess changes in histone modifications, such as H3K27ac, following treatment with this compound.
Materials:
-
Cells of interest
-
This compound (and DMSO as vehicle control)
-
Formaldehyde (B43269) (37%)
-
Glycine
-
Cell Lysis Buffer (e.g., 5 mM PIPES pH 8.0, 85 mM KCl, 0.5% NP-40, protease inhibitors)
-
Nuclei Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM EDTA, 1% SDS, protease inhibitors)
-
ChIP Dilution Buffer (e.g., 16.7 mM Tris-HCl pH 8.0, 1.2 mM EDTA, 167 mM NaCl, 1.1% Triton X-100, 0.01% SDS)
-
Antibody against the histone mark of interest (e.g., anti-H3K27ac)
-
Protein A/G magnetic beads
-
Wash Buffers (Low Salt, High Salt, LiCl)
-
Elution Buffer (e.g., 1% SDS, 0.1 M NaHCO3)
-
RNase A and Proteinase K
-
DNA purification kit
-
NGS library preparation kit
Protocol:
-
Cell Treatment: Culture cells to desired confluency and treat with this compound or DMSO for the desired time.
-
Crosslinking: Add formaldehyde to a final concentration of 1% and incubate at room temperature. Quench with glycine.
-
Cell Lysis: Harvest and lyse cells to isolate nuclei.
-
Chromatin Shearing: Resuspend nuclei in Nuclei Lysis Buffer and sonicate to shear chromatin to an average size of 150-500 bp.
-
Immunoprecipitation: Dilute chromatin and pre-clear with magnetic beads. Incubate overnight with the specific antibody. Add magnetic beads to capture the antibody-chromatin complexes.
-
Washes: Wash the beads sequentially with Low Salt Wash Buffer, High Salt Wash Buffer, and LiCl Wash Buffer to remove non-specific binding.
-
Elution and Reverse Crosslinking: Elute chromatin from the beads and reverse crosslinks by incubating at 65°C with NaCl.
-
DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA.
-
Library Preparation and Sequencing: Prepare sequencing libraries from the purified DNA and perform high-throughput sequencing.
-
Data Analysis: Align reads to the reference genome, call peaks, and perform differential binding analysis between this compound-treated and control samples.
RNA-Sequencing (RNA-seq) for Differential Gene Expression Analysis
This protocol is for analyzing changes in the transcriptome following this compound treatment.
Materials:
-
Cells of interest
-
This compound (and DMSO as vehicle control)
-
RNA extraction kit (e.g., TRIzol, RNeasy)
-
DNase I
-
RNA quality assessment tool (e.g., Agilent Bioanalyzer)
-
NGS library preparation kit for RNA-seq (with rRNA depletion or poly(A) selection)
Protocol:
-
Cell Treatment and Harvest: Treat cells with this compound or DMSO and harvest.
-
RNA Extraction: Extract total RNA using a preferred method and treat with DNase I to remove genomic DNA contamination.
-
RNA Quality Control: Assess the integrity and purity of the RNA.
-
Library Preparation: Prepare sequencing libraries from high-quality RNA. This typically involves ribosomal RNA (rRNA) depletion or poly(A) selection, RNA fragmentation, reverse transcription to cDNA, adapter ligation, and amplification.
-
Sequencing: Perform high-throughput sequencing of the prepared libraries.
-
Data Analysis: Align reads to the reference genome or transcriptome, quantify gene expression levels, and perform differential expression analysis to identify genes that are significantly up- or downregulated upon this compound treatment.
Conclusion
This compound is a powerful chemical probe for elucidating the multifaceted roles of CARM1 in gene transcription. Its high potency and selectivity make it an invaluable tool for researchers in both academia and industry. By inhibiting the methyltransferase activity of CARM1, this compound modulates the epigenetic landscape and disrupts key signaling pathways, leading to significant changes in gene expression. The experimental frameworks provided in this guide offer a starting point for investigators to explore the transcriptional consequences of CARM1 inhibition in their specific models of interest, ultimately contributing to a deeper understanding of CARM1 biology and its potential as a therapeutic target.
Disclaimer: The quantitative data presented in this document is based on studies using CARM1 inhibitors or CARM1 knockdown and is intended to be illustrative of the expected effects of this compound. Researchers should generate their own data for specific experimental systems. The provided protocols are general guidelines and should be optimized for individual experimental needs.
References
- 1. Protein Arginine Methyltransferase CARM1 in Human Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. endocrine.org [endocrine.org]
- 3. academic.oup.com [academic.oup.com]
- 4. CARM1 and Regulation of the Estrogen Receptor [m.antpedia.com]
- 5. Wnt‐induced transcriptional activation is exclusively mediated by TCF/LEF | The EMBO Journal [link.springer.com]
- 6. Small Molecule Inhibitors of Wnt/β-Catenin/Lef-1 Signaling Induces Apoptosis in Chronic Lymphocytic Leukemia Cells In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of small molecule inhibitors of the Wnt/β-catenin signaling pathway by targeting β-catenin/Tcf4 interactions - PMC [pmc.ncbi.nlm.nih.gov]
SGC2085: A Technical Guide for Investigating CARM1 Function in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coactivator-associated arginine methyltransferase 1 (CARM1), also known as PRMT4, is a pivotal enzyme that catalyzes the transfer of methyl groups to arginine residues on both histone and non-histone proteins.[1][2][3] This post-translational modification plays a crucial role in a multitude of cellular processes, including transcriptional regulation, chromatin remodeling, mRNA splicing, and signal transduction.[1][2][3] Aberrant CARM1 activity has been implicated in the pathogenesis of various cancers, making it a compelling therapeutic target.[1][2][3] SGC2085 is a potent and selective small molecule inhibitor of CARM1, serving as a valuable chemical probe to elucidate the multifaceted functions of CARM1 in cancer biology. This technical guide provides an in-depth overview of this compound, its mechanism of action, and detailed protocols for its application in studying CARM1's role in cancer cells.
This compound: A Potent and Selective CARM1 Inhibitor
This compound is a cell-permeable chemical probe that offers high potency and selectivity for CARM1. While it also shows some activity against PRMT6 at higher concentrations, it is largely selective over other protein arginine methyltransferases.
Quantitative Data
| Target | IC50 | Assay Type | Notes |
| CARM1 | 50 nM | Cell-free enzymatic assay | Potent inhibition of CARM1 methyltransferase activity.[4][5][6] |
| PRMT6 | 5.2 µM | Cell-free enzymatic assay | Shows activity at significantly higher concentrations compared to CARM1.[4][5][6] |
| Various Cancer Cell Lines | Not readily available | Cell-based viability/proliferation assays | IC50 values are cell line-dependent and require empirical determination. |
CARM1 Signaling Pathways in Cancer
CARM1 is integrated into several key signaling pathways that are frequently dysregulated in cancer. Understanding these pathways is crucial for interpreting the effects of this compound.
CARM1 in Wnt/β-catenin Signaling
CARM1 acts as a coactivator for β-catenin, a central component of the Wnt signaling pathway.[7] In many cancers, particularly colorectal cancer, aberrant Wnt signaling leads to the accumulation of nuclear β-catenin, which then drives the expression of target genes involved in proliferation and survival.[7] CARM1 enhances the transcriptional activity of the β-catenin/TCF complex.
References
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
biophysical and biochemical properties of SGC2085
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
SGC2085 is a potent and selective small molecule inhibitor of Coactivator Associated Arginine Methyltransferase 1 (CARM1), also known as Protein Arginine Methyltransferase 4 (PRMT4).[1][2][3][4][5][6][7][8] CARM1 is a crucial enzyme involved in the regulation of gene transcription through the methylation of arginine residues on histone and non-histone proteins.[9] Its dysregulation has been implicated in various diseases, including cancer, making it an attractive therapeutic target.[3][10][11] This technical guide provides a comprehensive overview of the biophysical and biochemical properties of this compound, intended to support further research and drug development efforts.
Biophysical and Biochemical Properties
This compound exhibits high affinity and selectivity for CARM1. Its inhibitory activity has been characterized through various in vitro assays, revealing a noncompetitive mechanism of action.
Quantitative Data Summary
| Property | Value | Target | Assay Type | Reference |
| IC50 | 50 nM | CARM1 | Cell-free assay | [1][2][3][5][7][8] |
| Selectivity | >100-fold vs. other PRMTs (except PRMT6) | PRMT1, PRMT3, PRMT5, PRMT7, PRMT8 | Cell-free assay | [1][7] |
| IC50 (PRMT6) | 5.2 µM | PRMT6 | Cell-free assay | [1][6][7] |
| Mechanism of Action | Noncompetitive | CARM1 | Enzyme kinetics | [7] |
| Cellular Activity | No significant activity observed up to 10 µM in HEK293 cells | - | Cellular methylation assay | [1][6][7] |
| Permeability | Poor | - | - | [1][7] |
A specific KD value for this compound from Surface Plasmon Resonance (SPR) analysis was not explicitly found in the provided search results. However, a study on a different CARM1 inhibitor, iCARM1, reported a KD value of 6.785 x 10⁻⁷ M, determined by Biacore SPR analysis.[10]
Experimental Protocols
Detailed methodologies for key experiments are crucial for the reproducibility and advancement of research. Below are representative protocols for the characterization of this compound.
In Vitro Kinase Inhibition Assay (Radiometric)
This assay quantifies the enzymatic activity of CARM1 by measuring the incorporation of a radiolabeled methyl group from S-adenosyl-L-methionine (SAM) onto a histone substrate.
Materials:
-
Recombinant human CARM1 enzyme
-
Histone H3 peptide (substrate)
-
[³H]-SAM (radiolabeled methyl donor)
-
This compound (or other inhibitors)
-
Assay buffer (e.g., 20 mM Bicine, pH 7.5, 1 mM TCEP, 0.005% BSA, 0.002% Tween-20)
-
Unlabeled SAM (for quenching)
-
Phosphocellulose filter paper
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, histone H3 peptide, and recombinant CARM1 enzyme.
-
Add this compound at various concentrations to the reaction mixture and pre-incubate for 30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the methylation reaction by adding [³H]-SAM.
-
Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding an excess of unlabeled SAM.
-
Spot the reaction mixture onto phosphocellulose filter paper.
-
Wash the filter paper extensively to remove unincorporated [³H]-SAM.
-
Place the filter paper in a scintillation vial with a scintillation cocktail.
-
Quantify the amount of incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition at each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[5]
Surface Plasmon Resonance (SPR) for Binding Affinity
SPR is a label-free technique used to measure the binding kinetics and affinity of a small molecule to its protein target.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Recombinant human CARM1 protein (ligand)
-
This compound (analyte)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5)
-
Amine coupling kit (EDC, NHS)
Procedure:
-
Immobilize the recombinant CARM1 protein onto the sensor chip surface using standard amine coupling chemistry.
-
Prepare a series of dilutions of this compound in running buffer.
-
Inject the different concentrations of this compound over the sensor surface at a constant flow rate.
-
Monitor the binding response (in Resonance Units, RU) in real-time to obtain association curves.
-
After the association phase, inject running buffer to monitor the dissociation of the this compound-CARM1 complex.
-
After each cycle, regenerate the sensor surface using the regeneration solution to remove any bound analyte.
-
Analyze the resulting sensorgrams using the instrument's software to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[10]
Cellular Methylation Assay
This assay assesses the ability of this compound to inhibit CARM1 activity within a cellular context.
Materials:
-
HEK293 cells
-
DMEM supplemented with 10% FBS, penicillin, and streptomycin
-
This compound
-
DMSO (vehicle control)
-
Lysis buffer (e.g., 20 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, 10 mM MgCl2, 0.5% Triton X-100, benzonase, protease inhibitors)
-
SDS-PAGE and Western blotting reagents
-
Antibodies against a known CARM1 substrate (e.g., methylated BAF155) and total BAF155.
Procedure:
-
Seed HEK293 cells in 12-well plates and grow to approximately 30% confluency.
-
Treat the cells with various concentrations of this compound or DMSO for 48 hours.
-
Lyse the cells using the lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Perform Western blotting using antibodies specific for the methylated form of a known CARM1 substrate and the total protein of that substrate.
-
Quantify the band intensities to determine the effect of this compound on the methylation status of the substrate.[1][6][7]
Signaling Pathways and Experimental Workflows
CARM1-Mediated Signaling Pathways
This compound, by inhibiting CARM1, is expected to modulate signaling pathways where CARM1 plays a critical coactivator role. Two prominent pathways are the Wnt/β-catenin and the Estrogen Receptor (ER) signaling pathways.
Caption: CARM1 signaling pathways modulated by this compound.
Experimental Workflow for Inhibitor Characterization
The following diagram illustrates a typical workflow for the biophysical and biochemical characterization of a CARM1 inhibitor like this compound.
Caption: Workflow for this compound characterization.
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of CARM1 with a noncompetitive mechanism of action. While its poor cellular permeability limits its direct application in cell-based assays without further optimization, it serves as an invaluable tool for in vitro studies of CARM1 function and as a starting point for the development of more cell-permeable analogs. The detailed biophysical and biochemical data, along with the provided experimental protocols, offer a solid foundation for researchers and drug developers working to further elucidate the role of CARM1 in health and disease and to advance the development of novel therapeutic agents targeting this key enzyme.
References
- 1. resources.revvity.com [resources.revvity.com]
- 2. A TR-FRET based functional assay for screening activators of CARM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A TR-FRET-based functional assay for screening activators of CARM1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of a CARM1 Inhibitor with Potent In Vitro and In Vivo Activity in Preclinical Models of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biochemical Control of CARM1 Enzymatic Activity by Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of AlphaLISA high throughput technique to screen for small molecule inhibitors targeting protein arginine methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dhvi.duke.edu [dhvi.duke.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Ratiometric assay of CARM1 activity using a FRET-based fluorescent probe - PubMed [pubmed.ncbi.nlm.nih.gov]
SGC2085: A Potent and Selective CARM1 Inhibitor for Epigenetic Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
SGC2085 is a potent and highly selective inhibitor of Coactivator-Associated Arginine Methyltransferase 1 (CARM1), also known as Protein Arginine Methyltransferase 4 (PRMT4).[1][2][3] Developed through a sophisticated virtual screening and subsequent structure-based optimization, this compound serves as a valuable chemical probe for elucidating the biological functions of CARM1.[1][4] This document provides a comprehensive technical overview of this compound, including its discovery, biochemical and cellular properties, and the experimental protocols utilized in its characterization. The information presented herein is intended to enable researchers to effectively utilize this compound in their studies of CARM1-mediated cellular processes and its potential as a therapeutic target.
Discovery and Development
This compound was identified through a computational, structure-based virtual screening approach aimed at discovering novel inhibitors of CARM1.[1][4] This strategy was chosen due to the challenges encountered in developing potent and selective inhibitors for the protein arginine methyltransferase (PRMT) family through traditional high-throughput screening methods.
The discovery workflow for this compound is outlined in the diagram below.
The initial virtual screen of approximately two million compounds led to the identification of eleven initial hits. These compounds were then subjected to biochemical validation to confirm their inhibitory activity against CARM1. Following this, a structure-based design and two rounds of chemical optimization were performed, culminating in the synthesis of this compound.[1][4]
Quantitative Data
The inhibitory activity and selectivity of this compound have been extensively characterized using various biochemical assays. The key quantitative data are summarized in the tables below.
Table 1: In Vitro Potency of this compound
| Target | IC50 (nM) | Assay Method |
| CARM1 (PRMT4) | 50 | Radiometric Filter Paper Assay |
Data sourced from multiple references.[1][2][3][4]
Table 2: Selectivity Profile of this compound against other PRMTs
| Target | IC50 (µM) | Fold Selectivity vs. CARM1 |
| PRMT6 | 5.2 | >100-fold |
| Other PRMTs | >50 | >1000-fold |
This compound was tested against a panel of 21 human protein methyltransferases and showed high selectivity for CARM1.[2][3]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Radiometric Filter Paper Assay for IC50 Determination
This assay measures the transfer of a tritiated methyl group from S-adenosyl-L-methionine (SAM) to a peptide substrate by CARM1.
Materials:
-
Recombinant human CARM1 enzyme
-
Peptide substrate (e.g., Histone H3 peptide)
-
[³H]-SAM (S-adenosyl-L-[methyl-³H]-methionine)
-
Assay Buffer: 50 mM Tris-HCl pH 8.5, 5 mM DTT, 10 mM MgCl₂
-
This compound dissolved in DMSO
-
P81 phosphocellulose filter paper
-
Scintillation fluid
-
Microplate
Procedure:
-
Prepare a reaction mixture containing CARM1 enzyme and the peptide substrate in the assay buffer.
-
Add varying concentrations of this compound (or DMSO as a vehicle control) to the wells of the microplate.
-
Initiate the reaction by adding [³H]-SAM.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Spot a portion of the reaction mixture onto the P81 filter paper to stop the reaction.
-
Wash the filter paper extensively with a wash buffer (e.g., 50 mM sodium carbonate, pH 9.0) to remove unincorporated [³H]-SAM.
-
Dry the filter paper and place it in a scintillation vial with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Assay for BAF155 Methylation in HEK293 Cells
This western blot-based assay assesses the ability of this compound to inhibit the methylation of the known CARM1 substrate, BAF155, in a cellular context.
Materials:
-
HEK293 cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS), penicillin, and streptomycin
-
This compound dissolved in DMSO
-
Cell lysis buffer: 20 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, 10 mM MgCl₂, 0.5% Triton X-100, supplemented with protease and phosphatase inhibitors.
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-methylated BAF155 (specific for the CARM1-mediated mark), anti-total BAF155, and a loading control (e.g., anti-GAPDH or anti-β-actin).
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed HEK293 cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (or DMSO as a vehicle control) for a specified duration (e.g., 24-48 hours).
-
Wash the cells with ice-cold PBS and lyse them with the cell lysis buffer.
-
Determine the protein concentration of the lysates using a suitable method (e.g., BCA assay).
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the effect of this compound on BAF155 methylation relative to total BAF155 and the loading control.
Signaling Pathways and Mechanism of Action
CARM1 is a key regulator of transcription and other cellular processes through its methylation of histone and non-histone proteins. This compound, as a potent inhibitor of CARM1, can be used to probe these pathways.
This compound exerts its effects by directly inhibiting the methyltransferase activity of CARM1. This prevents the methylation of key CARM1 substrates, including histone H3 at arginines 17 and 26, and non-histone proteins such as BAF155, p300/CBP, and MED12. The inhibition of substrate methylation by this compound leads to downstream consequences on chromatin remodeling, gene expression, and RNA splicing.
It is important to note that while this compound is a potent biochemical inhibitor of CARM1, it has been reported to have limited cellular activity in some cell lines, which is attributed to poor cell permeability.[2] Researchers should consider this limitation when designing and interpreting cellular experiments.
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of CARM1 that serves as an indispensable tool for the scientific community. Its discovery through a rational, structure-based approach highlights the power of computational methods in modern drug discovery. The detailed quantitative data and experimental protocols provided in this guide are intended to facilitate the effective use of this compound in dissecting the complex biology of CARM1 and its role in health and disease. As with any chemical probe, careful experimental design and interpretation of results are paramount to generating robust and reliable data.
References
Methodological & Application
SGC2085 In Vitro Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
SGC2085 is a potent and highly selective inhibitor of Coactivator Associated Arginine Methyltransferase 1 (CARM1), also known as PRMT4.[1][2] As a critical regulator of transcription and other cellular processes, CARM1 is a compelling therapeutic target in oncology and other diseases.[2] This document provides detailed protocols for in vitro biochemical and cell-based assays to characterize the activity of this compound and similar compounds targeting CARM1.
Introduction
CARM1 is a protein arginine methyltransferase that catalyzes the transfer of methyl groups from S-adenosyl-L-methionine (SAM) to arginine residues on histone and non-histone proteins. This post-translational modification plays a key role in transcriptional activation, RNA processing, and DNA damage repair. Dysregulation of CARM1 activity has been implicated in various cancers, making it an attractive target for therapeutic intervention. This compound has emerged as a valuable chemical probe for studying CARM1 function due to its high potency and selectivity. This guide offers standardized protocols for evaluating CARM1 inhibitors in vitro.
Data Presentation
Inhibitor Activity and Selectivity
This compound demonstrates potent inhibition of CARM1 with an IC50 of 50 nM.[1][2] Its selectivity has been profiled against a panel of other protein arginine methyltransferases (PRMTs), highlighting its specificity for CARM1.
| Target | IC50 | Selectivity over CARM1 | Reference |
| CARM1 (PRMT4) | 50 nM | - | [1][2] |
| PRMT6 | 5.2 µM | >100-fold | [1][2] |
| PRMT1 | >100 µM | >2000-fold | [2] |
| PRMT3 | >100 µM | >2000-fold | [2] |
| PRMT5 | >100 µM | >2000-fold | [2] |
| PRMT7 | >100 µM | >2000-fold | [2] |
| PRMT8 | >50 µM | >1000-fold | [2] |
Table 1: Inhibitory activity of this compound against various protein arginine methyltransferases.
Signaling Pathways
CARM1 is involved in multiple signaling pathways, including the DNA damage response and TGF-β signaling. Understanding these pathways is crucial for designing relevant cell-based assays.
Experimental Protocols
Biochemical Assay: In Vitro CARM1 Inhibition (Radiometric Filter Paper Assay)
This protocol measures the transfer of a radiolabeled methyl group from [3H]-SAM to a histone substrate.
Materials:
-
Recombinant human CARM1 enzyme
-
Core histones (from HeLa cells or recombinant)
-
This compound or other test compounds
-
[3H]-S-adenosyl-L-methionine ([3H]-SAM)
-
Assay Buffer: 20 mM Tris-HCl (pH 8.0), 4 mM EDTA, 1 mM PMSF, 0.5 mM DTT
-
P81 phosphocellulose filter paper
-
Scintillation fluid
-
96-well plate
-
Trichloroacetic acid (TCA)
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration range is 1 nM to 100 µM.
-
Reaction Setup: In a 96-well plate, combine the following components in the specified order:
-
Assay Buffer
-
This compound or DMSO (vehicle control)
-
Recombinant CARM1 enzyme (e.g., 100 ng)
-
Core histones (e.g., 2 µg)
-
-
Initiate Reaction: Add [3H]-SAM (e.g., 1 µCi) to each well to start the reaction. The final reaction volume is typically 25-50 µL.
-
Incubation: Incubate the plate at 30°C for 1 hour.
-
Stop Reaction & Spotting: Spot an aliquot of each reaction mixture onto a sheet of P81 phosphocellulose filter paper.
-
Washing: Wash the filter paper three times with 10% TCA, followed by a final wash with ethanol (B145695) to remove unincorporated [3H]-SAM.
-
Scintillation Counting: Allow the filter paper to dry completely. Place each filter spot into a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Assay: Inhibition of CARM1-mediated Histone Methylation in HEK293T Cells
This protocol assesses the ability of this compound to inhibit CARM1 activity within a cellular context by measuring the methylation of a known CARM1 substrate, histone H3 at arginine 17 (H3R17me2a), via Western blot.
Materials:
-
HEK293T cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound
-
DMSO (vehicle control)
-
Cell Lysis Buffer: 20 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1 mM EDTA, 10 mM MgCl2, 0.5% Triton X-100, with protease and phosphatase inhibitors.
-
Primary Antibodies:
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Enhanced Chemiluminescence (ECL) substrate
-
SDS-PAGE gels and Western blot equipment
Procedure:
-
Cell Culture: Plate HEK293T cells in 12-well plates and grow to 30-50% confluency.
-
Compound Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or DMSO for 24-48 hours. Note that this compound has been reported to have poor cell permeability, so higher concentrations may be necessary to observe an effect.[1]
-
Cell Lysis:
-
Wash cells once with ice-cold PBS.
-
Add 100 µL of ice-cold Cell Lysis Buffer to each well.
-
Incubate on ice for 10 minutes.
-
Scrape the cells and transfer the lysate to a microfuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended dilutions: anti-H3R17me2a (1:1000), anti-Total H3 (1:2000), anti-CARM1 (1:1000)[4][6], anti-β-actin (1:5000).
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
-
Data Analysis: Quantify the band intensities for H3R17me2a and normalize to the total Histone H3 signal. Compare the levels of methylation in this compound-treated cells to the DMSO control.
Controls:
-
Positive Control: Lysate from cells known to have high CARM1 activity.
-
Negative Control: Lysate from CARM1 knockout or knockdown cells.
-
Loading Control: β-actin or Total Histone H3 to ensure equal protein loading.
References
recommended concentration of SGC2085 for cell culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
SGC2085 is a potent and highly selective inhibitor of Coactivator Associated Arginine Methyltransferase 1 (CARM1/PRMT4).[1][2][3] CARM1 is a protein arginine methyltransferase that plays a crucial role in various cellular processes, including transcriptional regulation, by methylating histone and non-histone proteins. Its involvement in oncogenic pathways, such as Wnt/β-catenin signaling and estrogen receptor signaling, has made it an attractive target for therapeutic development in cancers like colorectal and breast cancer.[2][3] These application notes provide a summary of this compound's biochemical and cellular activity and offer protocols for its use in cell culture experiments.
Mechanism of Action
This compound functions as a small molecule inhibitor, targeting the enzymatic activity of CARM1. In cell-free biochemical assays, it demonstrates potent inhibition of CARM1.[1][4][5] CARM1 catalyzes the methylation of arginine residues on its substrates, which modulates their function and downstream signaling. By inhibiting CARM1, this compound serves as a valuable chemical probe to investigate the biological functions of this enzyme and validate it as a therapeutic target.[2]
Caption: Mechanism of this compound action on the CARM1 signaling pathway.
Quantitative Data Summary
The following tables summarize the inhibitory activity of this compound from biochemical and cellular assays.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Enzyme | IC50 Value | Selectivity | Reference |
| CARM1 (PRMT4) | 50 nM | >100-fold over most other PRMTs | [1][3][4] |
| PRMT6 | 5.2 µM | - | [1][4] |
| PRMT1, 3, 5, 7 | >100 µM | High | [4] |
| PRMT8 | >50 µM | High | [4] |
Table 2: Reported Cellular Assay Parameters for this compound
| Cell Line | Concentration Range Tested | Incubation Time | Observed Cellular Activity | Reference |
| HEK293 | Up to 10 µM | 48 hours | None observed | [1][4][5][6] |
Application and Recommended Concentration for Cell Culture
Key Considerations
A critical finding from published studies is that this compound exhibits poor cell permeability , leading to a lack of observed cellular activity in HEK293 cells at concentrations as high as 10 µM.[1][4][5] Therefore, while this compound is an excellent tool for in vitro biochemical assays, its application in cell-based assays requires careful validation.
Recommended Starting Concentrations
Researchers intending to use this compound in cell culture should consider the following:
-
Initial Validation: It is recommended to perform a dose-response experiment starting from a low micromolar range (e.g., 1 µM) up to 50 µM.[6]
-
Permeabilization: For specific endpoint assays, the use of mild cell permeabilization techniques could be explored, though this may introduce experimental artifacts.
-
Target Engagement: The primary goal should be to establish a concentration that shows engagement with the intracellular CARM1 target. This can be assessed by measuring the methylation status of a known CARM1 substrate (e.g., BAF155) via Western blot.[1]
Due to its reported lack of cellular activity, this compound may not be suitable for all cell-based experiments, and researchers should consider alternative, more cell-permeable CARM1 inhibitors if available.
Experimental Protocols
Caption: General experimental workflow for testing this compound in cell culture.
Protocol for this compound Stock Solution Preparation
-
Reagent: this compound powder.
-
Solvent: Use fresh, anhydrous DMSO. This compound is soluble in DMSO at concentrations up to 62 mg/mL (198.45 mM).[1]
-
Procedure:
-
To prepare a 10 mM stock solution, dissolve 3.12 mg of this compound (MW: 312.41 g/mol ) in 1 mL of DMSO.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles.
-
-
Storage: Store the stock solution at -80°C for up to one year.[1]
Protocol for Cell Viability (MTT) Assay
This protocol is a general guideline to assess the cytotoxic or anti-proliferative effects of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in culture medium. Remember to include a DMSO vehicle control at a concentration matching the highest this compound dose.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate for a desired period (e.g., 48 or 72 hours) in a standard cell culture incubator.
-
MTT Addition: Add 10-20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.
Protocol for Western Blot Analysis of Substrate Methylation
This protocol is adapted from the methodology used to assess this compound's effect on BAF155 methylation in HEK293 cells.[1][5]
-
Cell Culture and Treatment:
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells once with ice-cold PBS.[7]
-
Add 100 µL of ice-cold lysis buffer (e.g., 20 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, 10 mM MgCl2, 0.5% Triton X-100) supplemented with a protease inhibitor cocktail and benzonase.[1]
-
Incubate at room temperature for 3 minutes, then add SDS to a final concentration of 1%.[1]
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.[8]
-
Sample Preparation:
-
Mix an equal amount of protein (e.g., 20-40 µg) from each sample with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Transfer:
-
Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.[9]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the methylated form of the target protein (and a separate blot for the total protein as a loading control) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[7]
Troubleshooting
-
No Observed Cellular Effect: This is the most likely outcome based on published data.[1][4] Confirm the compound's activity using a cell-free enzymatic assay with recombinant CARM1. Consider using a positive control compound known to be cell-permeable.
-
Inconsistent Western Blot Results: Ensure complete lysis and consistent protein loading. Use appropriate loading controls (e.g., total protein level of the target or a housekeeping protein like GAPDH or β-actin).
-
High Background in Viability Assays: Ensure the concentration of DMSO in the final culture medium is low (typically <0.5%) and consistent across all wells, including controls.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]
- 3. This compound HCl - Immunomart [immunomart.com]
- 4. caymanchem.com [caymanchem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. This compound | Histone Methyltransferase | CAS 1821908-48-8 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 7. origene.com [origene.com]
- 8. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. biomol.com [biomol.com]
SGC2085: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the effective use of SGC2085, a potent and selective inhibitor of Coactivator-Associated Arginine Methyltransferase 1 (CARM1).
This compound is a valuable chemical probe for studying the biological functions of CARM1 (also known as PRMT4), an enzyme that plays a crucial role in transcriptional regulation, DNA damage response, and other cellular processes. Proper handling, solubilization, and preparation of this compound solutions are critical for obtaining accurate and reproducible experimental results.
Solubility Data
This compound exhibits varying solubility depending on the solvent. It is essential to select the appropriate solvent for your specific application, whether for in vitro or in vivo studies. The following table summarizes the solubility of this compound in common laboratory solvents. For optimal results, using fresh, anhydrous solvents is highly recommended, as the presence of moisture can reduce the solubility of the compound.[1]
| Solvent | Concentration (mg/mL) | Concentration (mM) | Notes |
| DMSO | 62 - 100 mg/mL[1][2] | 198.45 - 320.09 mM[1][2] | Ultrasonic treatment may be required for complete dissolution.[2] Use of fresh, moisture-free DMSO is recommended.[1] |
| Ethanol | 62 mg/mL[1] | 198.45 mM | |
| DMF | 30 mg/mL | 96.03 mM | |
| Water | Insoluble[1] | Insoluble[1] | |
| Ethanol:PBS (pH 7.2) (1:10) | 0.1 mg/mL | 0.32 mM |
Molecular Weight of this compound: 312.41 g/mol
Stock Solution Preparation
Accurate and consistent preparation of stock solutions is paramount for reliable experimental outcomes. Below are detailed protocols for preparing this compound stock solutions for both in vitro and in vivo applications.
Experimental Workflow for Stock Solution Preparation
Caption: Workflow for preparing this compound stock solutions.
In Vitro Stock Solution Protocol (e.g., 10 mM in DMSO)
-
Preparation: Before starting, ensure that the this compound powder and the anhydrous DMSO are at room temperature.
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 3.124 mg of this compound.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the this compound powder. For a 10 mM solution, add 1 mL of DMSO to 3.124 mg of this compound.
-
Mixing: Vortex the solution thoroughly to facilitate dissolution. If the compound does not fully dissolve, sonication in an ultrasonic water bath for a few minutes can be beneficial.[2] Visually inspect the solution to ensure there are no visible particles.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light. A stock solution stored at -80°C is stable for up to one year.[1]
In Vivo Formulation Protocol
For in vivo experiments, this compound needs to be formulated in a vehicle that is biocompatible and suitable for the chosen route of administration. Here are a few examples of formulations that have been used. It is crucial to test the solubility and stability of this compound in the chosen vehicle before animal administration.
Formulation 1: Corn Oil-based Suspension
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 31 mg/mL).[1]
-
In a separate tube, measure the required volume of corn oil.
-
Add 50 µL of the 31 mg/mL this compound DMSO stock solution to 950 µL of corn oil to prepare a 1 mL working solution.[1]
-
Mix the solution thoroughly by vortexing or other appropriate means to ensure a homogenous suspension.
-
This mixed solution should be used immediately for optimal results.[1]
Formulation 2: PEG300/Tween-80/Saline Vehicle
-
Prepare a 10% DMSO solution in your final desired volume.
-
Add 40% PEG300 to the DMSO solution and mix well.
-
Add 5% Tween-80 and mix until the solution is clear.
-
Add 45% saline to reach the final volume and mix thoroughly.
-
Dissolve the this compound in this vehicle to the desired final concentration. The solubility in this vehicle is reported to be ≥ 2.5 mg/mL.[2]
Formulation 3: SBE-β-CD in Saline Vehicle
-
Prepare a 20% SBE-β-CD (Sulfobutylether-β-cyclodextrin) solution in saline.
-
Prepare a 10% DMSO solution in the 20% SBE-β-CD in saline solution.
-
Dissolve the this compound in this vehicle to the desired final concentration. The solubility in this vehicle is reported to be ≥ 2.5 mg/mL.[2]
This compound Mechanism of Action and Signaling Pathway
This compound is a potent and selective inhibitor of CARM1, with an IC50 of approximately 50 nM.[1] CARM1 is a protein arginine methyltransferase that primarily methylates arginine residues on various protein substrates, including histones (specifically H3R17) and other transcriptional coactivators. This methylation event plays a key role in the regulation of gene expression. By inhibiting CARM1, this compound blocks these methylation events, leading to downstream effects on gene transcription and cellular processes.
The following diagram illustrates the simplified signaling pathway involving CARM1 and the inhibitory action of this compound.
Caption: this compound inhibits CARM1-mediated arginine methylation.
By providing these detailed notes and protocols, we aim to facilitate the effective use of this compound in research settings, enabling scientists to further unravel the complexities of CARM1 signaling and its role in health and disease. Always refer to the specific product datasheet for the most up-to-date information and handling instructions.
References
Application Notes: Using SGC2085 to Probe CARM1 Activity by Western Blot
Introduction
Coactivator-associated arginine methyltransferase 1 (CARM1), also known as PRMT4, is a type I protein arginine methyltransferase that plays a crucial role in various cellular processes, including transcriptional regulation, RNA processing, and DNA damage repair.[1] It catalyzes the transfer of methyl groups from S-adenosyl-l-methionine (SAM) to arginine residues on both histone (e.g., H3R17) and non-histone substrates, resulting in asymmetric dimethylation (ADMA).[1] Given its role in the progression of several cancers, CARM1 has emerged as a significant target for therapeutic development.[2]
SGC2085 is a potent and selective small-molecule inhibitor of CARM1, exhibiting a biochemical half-maximal inhibitory concentration (IC50) of 50 nM.[3][4][5] It demonstrates over 100-fold selectivity for CARM1 against other protein arginine methyltransferases (PRMTs), with the exception of PRMT6 (IC50 = 5.2 µM).[3][4] These application notes provide a comprehensive guide for researchers to utilize this compound as a chemical probe to investigate CARM1 function and validate its downstream targets using Western blotting. The primary method involves treating cells with this compound and subsequently measuring the reduction in methylation of a known CARM1 substrate, such as Poly(A)-binding protein 1 (PABP1) or BAF155.[3][6]
Mechanism of CARM1 Inhibition by this compound
CARM1-mediated protein methylation is a two-substrate reaction involving the methyl donor SAM and a protein substrate. CARM1 binds to both substrates and facilitates the transfer of a methyl group to a specific arginine residue. This compound acts as a competitive inhibitor, preventing this catalytic activity. The resulting inhibition leads to a detectable decrease in the asymmetric dimethylation of CARM1 target proteins within the cell.
Figure 1: Mechanism of CARM1 inhibition by this compound.
Quantitative Data for this compound
The following table summarizes the key quantitative parameters for this compound, providing researchers with essential information for experimental design.
| Parameter | Value | Comments |
| Target Enzyme | CARM1 (PRMT4) | A type I protein arginine methyltransferase.[1] |
| Biochemical IC50 | 50 nM | Determined via in vitro cell-free enzymatic assays.[3][4] |
| Selectivity Profile | >100-fold selective over other PRMTs | Exception: PRMT6 (IC50 = 5.2 µM).[3][4] |
| Recommended Cellular Concentration | 1 - 10 µM | Higher concentrations may be needed to overcome low cell permeability.[3][4] |
| Vehicle / Solvent | DMSO (Dimethyl sulfoxide) | Prepare fresh dilutions in culture medium before use.[3][4] |
| Validated WB Substrates | PABP1, BAF155, Histone H3 | Antibodies specific to the asymmetrically dimethylated forms are required.[3][6][7] |
Protocols
Overall Experimental Workflow
The workflow for assessing this compound activity involves cell culture, inhibitor treatment, protein extraction, and Western blot analysis to detect changes in substrate methylation.
Figure 2: Western blot workflow for this compound target validation.
Protocol 1: Cell Culture and this compound Treatment
This protocol is based on methods used for HEK293 cells but can be adapted for other cell lines (e.g., MCF7).[3][4]
-
Cell Seeding: Seed cells in 6-well plates at a density that will allow them to reach 30-50% confluency at the time of treatment.
-
Culture Medium: Use DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.[3][4] Culture at 37°C in a humidified 5% CO₂ incubator.
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Treatment:
-
On the day of treatment, prepare serial dilutions of this compound in fresh culture medium to achieve final concentrations ranging from 1 µM to 10 µM.
-
Prepare a vehicle control using the same final concentration of DMSO as in the highest this compound dose.
-
Aspirate the old medium from the cells and replace it with the medium containing this compound or DMSO.
-
-
Incubation: Incubate the cells for 24 to 48 hours.[3]
Protocol 2: Protein Extraction and Quantification
-
Cell Lysis:
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Add 100-150 µL of ice-cold Lysis Buffer per well of a 6-well plate.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
-
Incubation & Solubilization:
-
Supernatant Collection: Transfer the clear supernatant to a new tube. This is the total protein extract.
-
Quantification: Determine the protein concentration using a BCA protein assay kit according to the manufacturer's instructions.
Protocol 3: Western Blot Analysis
-
Sample Preparation:
-
SDS-PAGE:
-
Load the prepared samples into the wells of a 4-15% polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a nitrocellulose or PVDF membrane using a standard wet or semi-dry transfer protocol.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[10]
-
Wash the membrane 3 times for 5 minutes each with TBST.
-
Incubate the membrane with primary antibodies diluted in 5% BSA in TBST overnight at 4°C on a shaker. Use parallel blots for:
-
Methylated Substrate: e.g., anti-asymmetric-dimethyl-PABP1.
-
Total Substrate: e.g., anti-PABP1.[6]
-
Loading Control: e.g., anti-GAPDH or anti-β-actin.
-
-
Wash the membrane 3 times for 10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) diluted in 5% milk in TBST for 1 hour at room temperature.
-
Wash the membrane 3 times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane according to the manufacturer's protocol.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the signal of the methylated substrate to the signal of the total substrate protein. Further, normalize this ratio to the loading control to correct for any loading inaccuracies. Compare the results from this compound-treated samples to the DMSO vehicle control to determine the percent inhibition of CARM1 activity.
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A Direct Assay for Measuring the Activity and Inhibition of Coactivator-Associated Arginine Methyltransferase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Biochemical Properties of CARM1: Impact on Western Blotting and Proteomic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The CARM1 transcriptome and arginine methylproteome mediate skeletal muscle integrative biology - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SGC2085 in Chromatin Immunoprecipitation (ChIP) Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
SGC2085 is a potent and selective inhibitor of Coactivator-Associated Arginine Methyltransferase 1 (CARM1), also known as Protein Arginine Methyltransferase 4 (PRMT4).[1][2] CARM1 is a crucial enzyme that catalyzes the asymmetric dimethylation of arginine residues on both histone and non-histone proteins, playing a significant role in the regulation of gene transcription.[1][3] Dysregulation of CARM1 activity has been implicated in various diseases, including cancer.[2][4] Chromatin Immunoprecipitation (ChIP) is a powerful technique used to investigate the interaction of proteins, such as CARM1, with specific DNA regions in the cell.[5] By using this compound in conjunction with ChIP assays, researchers can elucidate the role of CARM1's enzymatic activity in gene regulation and disease pathogenesis.
These application notes provide a detailed protocol for utilizing this compound in ChIP assays to study its effects on the chromatin landscape.
Data Presentation
Table 1: this compound Inhibitor Profile
| Parameter | Value | Reference |
| Target | CARM1 (PRMT4) | [1][2] |
| IC50 | 50 nM | [2] |
| Selectivity | >100-fold over other PRMTs (except PRMT6, IC50 = 5.2 µM) | [6] |
| Molecular Formula | C₁₉H₂₄N₂O₂·HCl | [2] |
| Molecular Weight | 348.9 g/mol | [6] |
| Solubility | DMSO: 30 mg/mL, Ethanol (B145695): 30 mg/mL | [6] |
Table 2: Recommended this compound Treatment Conditions for ChIP
| Cell Line | This compound Concentration | Treatment Duration | Application | Reference |
| HEK293 | Up to 10 µM | 48 hours | Cellular activity assessment | [7] |
| Multiple Myeloma (MM) Cell Lines | Nanomolar range (e.g., 10-100 nM) | 24-72 hours | Inhibition of substrate methylation and cell stasis | [8] |
| Breast Cancer Cell Lines (e.g., MCF7) | 5 µM | 6 hours (in the presence of estrogen) | Inhibition of estrogen-induced gene transcription | [9] |
| Diffuse Large B-cell Lymphoma (DLBCL) | Varies (e.g., 1-10 µM) | 24-48 hours | Induction of changes in H3K27ac levels | [10] |
Note: Optimal concentration and treatment time should be determined empirically for each cell line and experimental context.
Experimental Protocols
Protocol 1: this compound Treatment and Cell Preparation for ChIP
This protocol outlines the initial steps of treating cells with this compound and preparing them for chromatin immunoprecipitation.
Materials:
-
This compound (hydrochloride)
-
Appropriate cell line and culture medium
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
Formaldehyde (B43269) (37%)
-
Glycine (B1666218) (1.25 M)
-
Cell scrapers
-
Conical tubes (15 mL and 50 mL)
-
Refrigerated centrifuge
Procedure:
-
Cell Culture: Plate cells at an appropriate density to reach 80-90% confluency on the day of harvesting.
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution in culture medium to the desired final concentration (refer to Table 2 for guidance). A vehicle control (DMSO) should be run in parallel.
-
Replace the existing medium with the this compound-containing or vehicle control medium.
-
Incubate the cells for the desired duration under standard culture conditions.
-
-
Cross-linking:
-
To cross-link proteins to DNA, add formaldehyde directly to the culture medium to a final concentration of 1%.
-
Incubate for 10 minutes at room temperature with gentle shaking.
-
-
Quenching:
-
Stop the cross-linking reaction by adding glycine to a final concentration of 125 mM.
-
Incubate for 5 minutes at room temperature.
-
-
Cell Harvesting:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add ice-cold PBS containing protease inhibitors to the plate and scrape the cells.
-
Transfer the cell suspension to a conical tube.
-
Centrifuge at 1,000 x g for 5 minutes at 4°C.
-
Discard the supernatant. The cell pellet can be stored at -80°C or used immediately for the ChIP procedure.
-
Protocol 2: Chromatin Immunoprecipitation (ChIP) Assay
This protocol is a general workflow for ChIP and should be optimized for the specific antibody and cell type.
Materials:
-
Cell pellet from Protocol 1
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Sonicator
-
ChIP dilution buffer
-
ChIP-grade antibody against the protein of interest (e.g., H3K27ac, CARM1)
-
Normal IgG (as a negative control)
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
Proteinase K
-
RNase A
-
DNA purification kit or phenol:chloroform
Procedure:
-
Cell Lysis: Resuspend the cell pellet in lysis buffer and incubate on ice.
-
Chromatin Shearing:
-
Sonicate the lysate to shear the chromatin into fragments of 200-1000 bp. The sonication conditions (power, duration, cycles) must be optimized for each cell type and instrument.
-
Centrifuge to pellet cell debris and collect the supernatant containing the sheared chromatin.
-
-
Immunoprecipitation:
-
Dilute the chromatin with ChIP dilution buffer.
-
Save a small aliquot of the diluted chromatin as the "input" control.
-
Pre-clear the chromatin with Protein A/G beads.
-
Add the ChIP-grade primary antibody to the pre-cleared chromatin and incubate overnight at 4°C with rotation. For the negative control, add normal IgG.
-
-
Immune Complex Capture:
-
Add Protein A/G magnetic beads to the antibody-chromatin mixture and incubate for 2-4 hours at 4°C with rotation.
-
-
Washing:
-
Wash the beads sequentially with low salt wash buffer, high salt wash buffer, and LiCl wash buffer to remove non-specifically bound proteins and DNA.
-
-
Elution:
-
Elute the protein-DNA complexes from the beads using elution buffer.
-
-
Reverse Cross-linking:
-
Add NaCl to the eluates and the input sample and incubate at 65°C for at least 4 hours to reverse the formaldehyde cross-links.
-
-
DNA Purification:
-
Treat the samples with RNase A and then Proteinase K.
-
Purify the DNA using a DNA purification kit or by phenol:chloroform extraction followed by ethanol precipitation.
-
-
Analysis:
-
The purified DNA can be analyzed by qPCR to quantify the enrichment of specific genomic regions or by next-generation sequencing (ChIP-seq) for genome-wide analysis.
-
Mandatory Visualization
Caption: Experimental workflow for this compound treatment followed by ChIP.
Caption: Role of CARM1 in the Wnt/β-catenin signaling pathway.
Caption: CARM1 as a coactivator in NF-κB-mediated transcription.
References
- 1. What are PRMT4 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Mechanisms and Inhibitors of Histone Arginine Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Coactivator-associated arginine methyltransferase 1: A versatile player in cell differentiation and development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TP-064, a potent and selective small molecule inhibitor of PRMT4 for multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chromatin Immunoprecipitation (ChIP) for Analysis of Histone Modifications and Chromatin-Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a Potent, Selective and Cell-active Dual Inhibitor of Protein Arginine Methyltransferase 4 and Protein Arginine Methyltransferase 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Roles of protein arginine methylation in DNA damage signaling pathways: Is CARM1 a life-or-death decision point? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of a CARM1 Inhibitor with Potent In Vitro and In Vivo Activity in Preclinical Models of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. CARM1 inhibition reduces histone acetyltransferase activity causing synthetic lethality in CREBBP/EP300 mutated lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
Application of SGC2085 and Next-Generation CARM1 Inhibitors in Breast Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coactivator-associated arginine methyltransferase 1 (CARM1), also known as PRMT4, is a critical enzyme that catalyzes the asymmetrical dimethylation of arginine residues on both histone and non-histone proteins. Dysregulation of CARM1 has been strongly implicated in the progression of various cancers, including breast cancer. In estrogen receptor-positive (ER+) breast cancer, CARM1 acts as a coactivator for ERα, promoting the transcription of estrogen-responsive genes that drive tumor growth.[1] In triple-negative breast cancer (TNBC), CARM1 has been shown to promote proliferation, invasion, and stemness.[2] Given its central role, CARM1 has emerged as a promising therapeutic target.
SGC2085 is a potent and selective inhibitor of CARM1, with a half-maximal inhibitory concentration (IC50) of 50 nM for its enzymatic activity.[3] It offers over 100-fold selectivity against other protein arginine methyltransferases (PRMTs), with the exception of PRMT6 (IC50 = 5.2 µM).[3] While this compound serves as an excellent tool for in vitro biochemical assays, some studies have indicated it may have limited permeability and cellular activity in certain cell lines.[3]
Recent advancements have led to the development of next-generation CARM1 inhibitors, such as the compound referred to herein as "iCARM1," which demonstrate superior cellular potency and in vivo efficacy in breast cancer models.[1][4] This document provides a comprehensive overview of the application of potent CARM1 inhibitors in breast cancer cell lines, with a focus on the cellular effects, relevant signaling pathways, and detailed experimental protocols derived from studies on these advanced compounds.
Mechanism of Action
CARM1 inhibitors exert their anti-cancer effects in breast cancer through a multi-faceted mechanism. The primary modes of action include:
-
Inhibition of Estrogen Receptor Signaling: In ER+ breast cancer cells, CARM1 methylates various factors involved in the ERα transcriptional complex. By inhibiting this activity, compounds like iCARM1 suppress the expression of oncogenic estrogen/ERα-target genes, thereby hindering the growth of hormone-dependent tumors.[1]
-
Activation of Type I Interferon (IFN) Signaling: CARM1 inhibition has been shown to upregulate the expression of Type I IFN and IFN-stimulated genes (ISGs).[1] This activation of the innate immune response pathway within the tumor microenvironment can contribute to anti-tumor immunity.
-
Suppression of TNBC Proliferation and Invasion: In TNBC models, CARM1 coordinates with hypoxia-inducible factor-1 alpha (HIF1A) to drive the expression of genes involved in the cell cycle, Wnt signaling, and VEGF signaling.[2] Inhibition of CARM1 disrupts these pathways, leading to reduced proliferation and invasion.[2]
Data Presentation
The following tables summarize the cellular activity of the potent CARM1 inhibitor, iCARM1, across various breast cancer cell lines.
Table 1: EC50 Values of iCARM1 in Triple-Negative Breast Cancer (TNBC) Cell Lines [4]
| Cell Line | Subtype | EC50 (µM) |
| MDA-MB-231 | TNBC | 3.75 ± 0.35 |
| MDA-MB-468 | TNBC | 2.02 ± 0.18 |
| HCC1806 | TNBC | 2.83 ± 0.13 |
| HCC1937 | TNBC | 1.97 ± 0.25 |
EC50 values were determined after a 7-day treatment period.
Table 2: Effects of iCARM1 on Colony Formation in Breast Cancer Cell Lines [4]
| Cell Line | Treatment | Effect |
| MDA-MB-231 | iCARM1 | Dose-dependent inhibition of colony formation |
Signaling Pathways and Visualizations
CARM1 inhibition impacts key oncogenic pathways in breast cancer. The diagrams below, generated using the DOT language, illustrate these interactions.
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of CARM1 inhibitors in breast cancer cell lines, based on methodologies used for iCARM1.[4]
Protocol 1: Cell Viability/Proliferation Assay (MTT-based)
This protocol determines the effect of a CARM1 inhibitor on the metabolic activity and proliferation of breast cancer cells.
Materials:
-
Breast cancer cell lines (e.g., MDA-MB-231, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
CARM1 inhibitor (e.g., iCARM1 or this compound) dissolved in DMSO
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (for formazan (B1609692) solubilization)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the CARM1 inhibitor in culture medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of the inhibitor (e.g., 0.1 µM to 100 µM). Include a DMSO vehicle control.
-
Incubation: Incubate the plate for the desired period (e.g., 72 hours or 7 days for EC50 determination).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results and determine the IC50/EC50 value using non-linear regression analysis.
Protocol 2: Western Blot Analysis for CARM1 Target Engagement
This protocol is used to verify the inhibition of CARM1's methyltransferase activity in cells by measuring the methylation status of its known substrates.
Materials:
-
Breast cancer cell lines
-
Complete culture medium
-
CARM1 inhibitor
-
6-well tissue culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-CARM1, anti-asymmetric di-methyl arginine motif, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence substrate
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with the CARM1 inhibitor at various concentrations (e.g., 0.1, 1, 10 µM) for 24-48 hours. Include a vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of the supernatant using the BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load samples onto an SDS-PAGE gel and run to separate proteins by size. Transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system. β-actin is commonly used as a loading control.
Conclusion
CARM1 is a validated therapeutic target in both ER+ and TNBC subtypes. While this compound is a valuable biochemical tool, newer generation inhibitors like iCARM1 demonstrate superior cellular efficacy, making them more suitable for cellular and in vivo studies. The protocols and data presented here provide a framework for researchers to investigate the therapeutic potential of CARM1 inhibition in breast cancer cell lines, focusing on key signaling pathways and cellular phenotypes. These studies are crucial for the continued development of CARM1-targeted therapies for breast cancer patients.
References
Application Notes and Protocols for SGC2085 in Colorectal Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Colorectal cancer (CRC) remains a significant global health challenge, necessitating the exploration of novel therapeutic avenues.[1][2] Epigenetic modifications are increasingly recognized as key drivers of tumorigenesis, offering promising targets for new cancer therapies.[3] One such target is the Disruptor of Telomeric Silencing 1-like (DOT1L), the sole histone methyltransferase responsible for H3K79 methylation. Emerging evidence indicates that DOT1L is overexpressed in colorectal cancer and correlates with poor patient prognosis.[4] Inhibition of DOT1L has demonstrated anti-tumor activity in preclinical CRC models, suggesting its potential as a therapeutic target.[4][5]
SGC2085 is a potent and selective inhibitor of DOT1L. These application notes provide a comprehensive overview of the current understanding of DOT1L inhibition in colorectal cancer and offer detailed protocols for evaluating the efficacy of this compound in a research setting. While direct research on this compound in colorectal cancer is emerging, the following data and protocols are based on studies of similar DOT1L inhibitors, such as EPZ004777, and provide a strong framework for investigating this compound.
Data Presentation: Efficacy of DOT1L Inhibition in Colorectal Cancer
The following tables summarize key quantitative data from preclinical studies on DOT1L inhibitors in colorectal cancer cell lines and in vivo models. This data provides a benchmark for evaluating the potential efficacy of this compound.
Table 1: In Vitro Efficacy of DOT1L Inhibitors on Colorectal Cancer Cell Lines
| Cell Line | Inhibitor | IC50 (µM) | Assay | Reference |
| HCT116 | EPZ004777 | Not explicitly stated, but effective at concentrations around 10 µM | MTT Assay, BrdU Assay | [4] |
| SW480 | EPZ004777 | Not explicitly stated, but effective at concentrations around 10 µM | MTT Assay, BrdU Assay | [4] |
| LoVo | EPZ004777 | Not explicitly stated, but effective at concentrations around 10 µM | MTT Assay, BrdU Assay | [4] |
| HT29 | EPZ004777 | Not explicitly stated, but effective at concentrations around 10 µM | MTT Assay, BrdU Assay | [4] |
Table 2: In Vivo Efficacy of DOT1L Inhibitors in Colorectal Cancer Xenograft Models
| Model | Inhibitor | Dosing Regimen | Tumor Growth Inhibition | Reference |
| HCT116 Xenograft | EPZ004777 | 50 mg/kg, daily i.p. | Significant reduction in tumor volume and weight | [4] |
| SW480 Xenograft | EPZ004777 | 50 mg/kg, daily i.p. | Significant reduction in tumor volume and weight | [4] |
Signaling Pathways
DOT1L inhibition in colorectal cancer primarily impacts the Wnt/β-catenin and c-Myc signaling pathways. DOT1L-mediated H3K79 methylation is believed to regulate the expression of key genes in these pathways.[4][5]
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy and mechanism of action of this compound in colorectal cancer research.
Cell Viability Assay (MTT Assay)
This protocol determines the concentration-dependent effect of this compound on the viability of colorectal cancer cells.
Materials:
-
Colorectal cancer cell lines (e.g., HCT116, SW480)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed colorectal cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the overnight culture medium and replace it with medium containing various concentrations of this compound. Include a vehicle control (medium with DMSO).
-
Incubate the plates for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis
This protocol is used to assess the effect of this compound on the protein levels of key signaling molecules.
Materials:
-
Colorectal cancer cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-DOT1L, anti-H3K79me2, anti-β-catenin, anti-c-Myc, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Lyse this compound-treated and control cells with RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Denature protein lysates and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and add ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin).
In Vivo Xenograft Model
This protocol evaluates the anti-tumor efficacy of this compound in a mouse model of colorectal cancer.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
Colorectal cancer cells (e.g., HCT116)
-
This compound formulation for in vivo administration
-
Vehicle control
-
Calipers
-
Animal balance
Procedure:
-
Subcutaneously inject colorectal cancer cells into the flank of each mouse.
-
Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment and control groups.
-
Administer this compound or vehicle to the respective groups according to the desired dosing schedule (e.g., daily intraperitoneal injection).
-
Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, western blotting).
-
Plot tumor growth curves and compare the final tumor weights between the treatment and control groups.
Conclusion
The inhibition of DOT1L presents a promising therapeutic strategy for colorectal cancer. The provided data and protocols, based on existing research of similar DOT1L inhibitors, offer a robust framework for the preclinical evaluation of this compound. Researchers are encouraged to adapt and validate these methodologies for their specific experimental needs to further elucidate the therapeutic potential of this compound in colorectal cancer. Future investigations should focus on establishing the precise efficacy and mechanism of action of this compound in a panel of colorectal cancer models, including patient-derived xenografts, to pave the way for potential clinical translation.
References
- 1. Tumour-Derived Cell Lines and Their Potential for Therapy Prediction in Patients with Metastatic Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring Experimental Models of Colorectal Cancer: A Critical Appraisal from 2D Cell Systems to Organoids, Humanized Mouse Avatars, Organ-on-Chip, CRISPR Engineering, and AI-Driven Platforms—Challenges and Opportunities for Translational Precision Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Studies with SGC2085
For Researchers, Scientists, and Drug Development Professionals
Introduction
SGC2085 is a potent and selective inhibitor of the Coactivator-Associated Arginine Methyltransferase 1 (CARM1), also known as Protein Arginine Methyltransferase 4 (PRMT4).[1][2] CARM1 is a crucial enzyme that catalyzes the asymmetric dimethylation of arginine residues on both histone and non-histone proteins, playing a significant role in the regulation of gene transcription, RNA processing, and signal transduction.[3][4] Overexpression of CARM1 has been implicated in various cancers, including breast cancer, colorectal cancer, and multiple myeloma, making it a promising therapeutic target.[4][5][6] this compound, with an in vitro IC50 of 50 nM for CARM1, serves as a valuable chemical probe for elucidating the biological functions of CARM1 and for preclinical validation of CARM1 inhibition as a therapeutic strategy.[1][2]
These application notes provide detailed protocols for the in vivo evaluation of this compound in preclinical cancer models. The provided methodologies are based on established protocols for other CARM1 inhibitors and aim to guide researchers in designing and executing robust in vivo studies.[3][5][7]
Mechanism of Action of this compound
This compound selectively inhibits the methyltransferase activity of CARM1. CARM1-mediated methylation of substrates, such as histone H3 at arginine 17 (H3R17) and various non-histone proteins like Poly(A)-Binding Protein 1 (PABP1) and SmB, is crucial for its function in transcriptional activation.[3][8] By blocking this activity, this compound can modulate the expression of CARM1 target genes, leading to anti-proliferative effects in cancer cells.
Quantitative Data Summary
The following table summarizes the key in vitro potency and selectivity data for this compound.
| Parameter | Value | Reference |
| CARM1 IC50 | 50 nM | [1][2] |
| PRMT6 IC50 | 5.2 µM | [2] |
| Selectivity | >100-fold over other PRMTs (PRMT1, 3, 5, 7, 8) | [2] |
Note: One study reported a lack of cellular activity for this compound in HEK293 cells at concentrations up to 10 µM, potentially due to poor cell permeability. This should be a key consideration in experimental design.[1]
Experimental Protocols
This compound Formulation for In Vivo Administration
a) Oral Gavage (Suspension)
-
Vehicle: 0.5% (w/v) Carboxymethylcellulose sodium (CMC-Na) in sterile water.
-
Preparation:
-
Weigh the required amount of this compound powder.
-
Prepare the 0.5% CMC-Na solution by slowly adding CMC-Na to sterile water while stirring until fully dissolved. Autoclave to sterilize.
-
Levigate the this compound powder with a small amount of the vehicle to form a paste.
-
Gradually add the remaining vehicle to the paste while mixing to achieve the desired final concentration (e.g., 5 mg/mL).
-
Ensure the final formulation is a homogenous suspension. Prepare fresh daily before administration.
-
b) Intraperitoneal (IP) or Intravenous (IV) Injection (Solution/Suspension)
-
Vehicle 1 (Corn Oil based):
-
5% DMSO in Corn Oil.
-
Preparation:
-
Dissolve this compound in DMSO to create a stock solution (e.g., 31 mg/mL).
-
Add 50 µL of the DMSO stock solution to 950 µL of sterile corn oil and mix thoroughly.
-
This formulation should be used immediately after preparation.[1]
-
-
-
Vehicle 2 (Aqueous based):
-
10% DMSO, 40% PEG300, 5% Tween-80, 45% saline.
-
Preparation:
-
Dissolve this compound in DMSO.
-
Add PEG300 and mix.
-
Add Tween-80 and mix.
-
Finally, add saline to the desired final volume and mix until a clear solution is formed.
-
-
In Vivo Efficacy Study in a Xenograft Model
This protocol describes a general workflow for assessing the anti-tumor efficacy of this compound in a subcutaneous xenograft model.
Materials:
-
This compound
-
Appropriate cancer cell line (e.g., RPMI-8226 for multiple myeloma, MCF7 for breast cancer)
-
Immunodeficient mice (e.g., NOD/SCID, NSG, or nude mice), 6-8 weeks old
-
Matrigel (optional)
-
Sterile PBS, cell culture media, and supplements
-
Calipers
-
Analytical balance
-
Gavage needles or syringes with appropriate needles for injection
-
Anesthesia (e.g., isoflurane)
-
Tissue collection and preservation reagents (e.g., formalin, RNAlater, liquid nitrogen)
Protocol:
-
Cell Culture and Implantation:
-
Culture cancer cells under standard conditions.
-
Harvest cells and resuspend in sterile PBS or a 1:1 mixture of PBS and Matrigel at a concentration of 1-10 x 10^6 cells per 100-200 µL.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Once tumors reach a mean volume of 100-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
-
Treatment Administration:
-
Prepare the this compound formulation and vehicle control as described in Protocol 1.
-
Administer this compound or vehicle to the respective groups. A starting dose of 50-150 mg/kg administered once or twice daily via oral gavage is a reasonable starting point based on studies with other CARM1 inhibitors.[3][5] Dose-ranging studies are recommended.
-
Continue treatment for a predefined period (e.g., 21 days).
-
-
Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the general health and behavior of the animals daily.
-
-
Endpoint and Tissue Collection:
-
At the end of the study (or if tumors reach a predetermined endpoint), euthanize the mice.
-
Excise the tumors and measure their final weight.
-
Divide the tumor tissue for various analyses:
-
Fix a portion in 10% neutral buffered formalin for immunohistochemistry (IHC).
-
Snap-freeze a portion in liquid nitrogen for western blotting or mass spectrometry.
-
Place a portion in RNAlater for gene expression analysis.
-
-
Pharmacodynamic (PD) Marker Analysis
To confirm target engagement of this compound in vivo, it is essential to measure the methylation status of known CARM1 substrates in tumor tissues.
a) Western Blotting
-
Principle: To detect changes in the levels of asymmetrically dimethylated arginine (aDMA) on specific proteins or globally.
-
Protocol:
-
Homogenize snap-frozen tumor tissue and extract proteins using a suitable lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for:
-
Methylated PABP1 (PABP1me2a)
-
Unmethylated SmB (SmBme0) - levels are expected to increase with CARM1 inhibition.
-
A pan-aDMA antibody to assess global changes in asymmetric dimethylation.
-
Total CARM1, PABP1, and SmB as loading controls.
-
-
Incubate with appropriate secondary antibodies and visualize the bands.
-
Quantify band intensities to determine the change in methylation status.
-
b) Immunohistochemistry (IHC)
-
Principle: To visualize the distribution and intensity of methylated substrates within the tumor tissue.
-
Protocol:
-
Paraffin-embed the formalin-fixed tumor tissues and cut thin sections.
-
Perform antigen retrieval.
-
Incubate sections with primary antibodies against methylated CARM1 substrates (e.g., PABP1me2a).
-
Use an appropriate detection system (e.g., HRP-conjugated secondary antibody and DAB substrate).
-
Counterstain with hematoxylin.
-
Image the slides and perform semi-quantitative or quantitative analysis of the staining intensity.
-
c) Gene Expression Analysis (RT-qPCR)
-
Principle: To measure changes in the expression of CARM1 target genes.
-
Protocol:
-
Extract total RNA from tumor tissue stored in RNAlater.
-
Synthesize cDNA using reverse transcriptase.
-
Perform quantitative PCR using primers for known CARM1 target genes (e.g., estrogen-responsive genes in breast cancer models) and a housekeeping gene for normalization.[8]
-
Data Presentation
| In Vivo Efficacy Parameters | Vehicle Control | This compound (Dose 1) | This compound (Dose 2) |
| Mean Initial Tumor Volume (mm³) | |||
| Mean Final Tumor Volume (mm³) | |||
| Tumor Growth Inhibition (%) | |||
| Mean Final Tumor Weight (g) | |||
| Mean Body Weight Change (%) |
| Pharmacodynamic Markers | Vehicle Control | This compound (Dose 1) | This compound (Dose 2) |
| Relative PABP1me2a Levels (Western Blot) | |||
| Relative SmBme0 Levels (Western Blot) | |||
| Relative Global aDMA Levels (Western Blot) | |||
| Relative Target Gene mRNA Expression |
Conclusion
These application notes provide a framework for the in vivo investigation of the CARM1 inhibitor this compound. The success of these studies will depend on careful experimental design, including the selection of appropriate animal models, dose levels, and robust pharmacodynamic readouts to confirm target engagement. Given the potential for poor cell permeability of this compound, in vivo pharmacokinetic and pharmacodynamic studies are critical to establish a relationship between drug exposure and biological activity. Researchers are encouraged to adapt these protocols to their specific research questions and model systems.
References
- 1. selleckchem.com [selleckchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Identification of a CARM1 Inhibitor with Potent In Vitro and In Vivo Activity in Preclinical Models of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CARM1 inhibition reduces histone acetyltransferase activity causing synthetic lethality in CREBBP/EP300 mutated lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A CARM1 Inhibitor Potently Suppresses Breast Cancer Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: SGC2085 Cellular Uptake
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions to address and improve the cellular uptake of SGC2085, a selective CARM1 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its cellular target? A1: this compound is a potent and selective small molecule inhibitor of Coactivator-Associated Arginine Methyltransferase 1 (CARM1), also known as PRMT4.[1][2][3] CARM1 is an enzyme that methylates histone and non-histone proteins, playing a crucial role in processes like transcriptional activation, cell cycle progression, and cellular differentiation.[3][4] Due to its association with several human cancers, including breast, colon, and prostate cancer, CARM1 is a significant target for oncological research.[3][5]
Q2: Why is the cellular uptake of this compound a potential issue in experiments? A2: While this compound is potent in biochemical (cell-free) assays with an IC50 of 50 nM, studies have noted an absence of activity in cell-based assays at concentrations up to 10 μM.[1][2] This discrepancy strongly suggests that the compound has poor cell permeability, meaning it cannot efficiently cross the cell membrane to reach its intracellular target, CARM1.[1][6] Similar challenges with poor membrane permeability have been observed with other structurally related CARM1 inhibitors.[7]
Q3: What are the primary ways a small molecule like this compound can enter a cell? A3: Small molecules can enter cells through several mechanisms. The most common is passive diffusion, where the molecule moves across the cell membrane down its concentration gradient; this is most efficient for small, lipophilic (hydrophobic) compounds.[8] Other mechanisms include facilitated diffusion and active transport, which involve membrane proteins, and endocytosis, where the cell membrane engulfs the substance to form an intracellular vesicle.[8] For poorly permeable molecules, passive diffusion is inefficient, necessitating strategies that utilize other entry pathways.
Q4: What are the general strategies to enhance the cellular uptake of this compound? A4: To overcome poor membrane permeability, several drug delivery systems can be employed. These systems are designed to protect the molecule and facilitate its entry into the cell.[9][10] The three main strategies for a small molecule like this compound are:
-
Nanoparticle Formulation: Encapsulating the drug within polymeric nanoparticles can improve solubility and facilitate cellular uptake, often through endocytic pathways.[11][12][13]
-
Liposomal Encapsulation: Liposomes are vesicles made of lipid bilayers that can encapsulate hydrophobic or hydrophilic drugs, protecting them and fusing with the cell membrane or being taken up by endocytosis to release their cargo inside the cell.[14][15]
-
Cell-Penetrating Peptide (CPP) Conjugation: CPPs are short peptides that can traverse the cell membrane and can be attached to cargo molecules like small molecule inhibitors to ferry them into the cell.[16][17][18][19]
Troubleshooting Guide
This guide is designed for users experiencing low or inconsistent efficacy of this compound in cell-based experiments.
Problem: this compound shows little to no biological effect on my target cells.
Before assuming cellular uptake is the sole problem, it is critical to perform foundational checks.
Step 1: Foundational Checks
-
Is the compound's integrity compromised?
-
Cause: Improper storage (e.g., at room temperature, exposure to light) or multiple freeze-thaw cycles of stock solutions can lead to degradation.
-
Solution: Store this compound powder at -20°C for long-term stability (up to 3 years).[1] Prepare stock solutions in a suitable solvent like DMSO and store them in small, single-use aliquots at -80°C.[1][6] Always prepare fresh dilutions in culture media for each experiment.[20]
-
-
Is the compound soluble and stable in your experimental conditions?
-
Cause: this compound is insoluble in water.[1] Adding it to aqueous culture media from a concentrated DMSO stock can cause it to precipitate, drastically reducing its effective concentration. Components in the media, like serum proteins, can also bind to the inhibitor, reducing its bioavailability.[21]
-
Solution: Visually inspect the media for any signs of precipitation after adding the inhibitor. Determine the stability of this compound in your specific culture media by incubating it for the duration of your experiment and measuring the concentration of the active compound over time using HPLC or LC-MS/MS.[21]
-
-
Are the assay conditions optimal?
-
Cause: The solvent concentration or the inhibitor dose may be incorrect. High concentrations of DMSO (>0.5%) can be toxic to cells.[21] The concentration of this compound used may be too low to have an effect if uptake is inefficient.
-
Solution: Always run a vehicle control (e.g., media with the same final concentration of DMSO) to account for solvent effects.[20] Perform a dose-response experiment with a wide range of this compound concentrations to determine if a therapeutic window exists, even if it is at a high concentration.[20]
-
Step 2: Select a Cellular Delivery Enhancement Strategy
If foundational checks confirm the inhibitor is stable and soluble but still inactive, poor cellular permeability is the most likely cause. The next step is to choose a delivery vehicle.
| Strategy | Description | Uptake Mechanism | Pros | Cons |
| Nanoparticle Formulation | This compound is encapsulated within a solid polymeric matrix (e.g., PLGA).[13] | Primarily endocytosis (e.g., macropinocytosis, clathrin-mediated).[22] | Protects drug from degradation, potential for controlled release and surface functionalization for targeting.[13] | Can be complex to formulate, potential for toxicity depending on the polymer, particle size and charge are critical.[22] |
| Liposomal Encapsulation | This compound (a hydrophobic molecule) is incorporated into the lipid bilayer of the liposome.[15] | Endocytosis or direct fusion with the plasma membrane. | Highly biocompatible, can carry both hydrophobic and hydrophilic drugs, well-established technology.[14][23] | Can have stability issues (drug leakage), may be cleared by the immune system if not modified (e.g., with PEG).[15] |
| Cell-Penetrating Peptides (CPPs) | This compound is chemically linked (conjugated) to a short, often cationic, peptide.[18] | Direct membrane translocation or endocytosis.[16][17] | High delivery efficiency for a range of cargo, can be designed to target specific tissues.[24] | Requires chemical synthesis and conjugation, potential for immunogenicity and off-target effects, endosomal escape can be a limiting step.[17][19] |
Step 3: Implement and Optimize the Chosen Strategy
After selecting a strategy, direct measurement of intracellular this compound is the definitive way to confirm that the delivery system is working. If uptake is still low, optimization is required. For example, when using nanoparticle or liposomal formulations, factors like particle size, surface charge, and composition can be adjusted to improve uptake.[22]
Experimental Protocols
Protocol 1: Quantification of Intracellular this compound by LC-MS/MS
This protocol provides a definitive measure of cellular uptake by quantifying the amount of this compound inside the cells.
Materials:
-
Cells cultured in appropriate plates (e.g., 6-well plates).
-
This compound and chosen delivery vehicle.
-
Ice-cold Phosphate-Buffered Saline (PBS).
-
Lysis buffer with a suitable organic solvent (e.g., 80% methanol) and an internal standard for mass spectrometry.
-
Cell scraper.
-
Microcentrifuge tubes.
-
LC-MS/MS system.
Procedure:
-
Seed cells and allow them to adhere overnight.
-
Treat cells with this compound (with or without a delivery vehicle) for the desired time (e.g., 2, 6, 24 hours). Include a vehicle-only control.
-
Aspirate the media and wash the cells three times with ice-cold PBS to remove any extracellular or non-specifically bound inhibitor. This step is critical for accuracy.
-
Add the ice-cold lysis buffer to each well and incubate for 15 minutes on ice to lyse the cells and extract the intracellular compound.[25]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 20 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant, which contains the intracellular this compound, to a new tube or a 96-well plate for analysis.[25]
-
Analyze the samples using a validated LC-MS/MS method to quantify the concentration of this compound relative to the internal standard.
-
Normalize the amount of intracellular this compound to the total protein content or cell number in a parallel well to calculate the concentration per cell.
Protocol 2: Liposomal Encapsulation of this compound (Thin-Film Hydration Method)
This is a common method for preparing liposomes to encapsulate hydrophobic drugs like this compound.
Materials:
-
Lipids (e.g., DSPC, Cholesterol).
-
This compound.
-
Chloroform (B151607) or another suitable organic solvent.
-
Hydration buffer (e.g., PBS).
-
Rotary evaporator.
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size).
Procedure:
-
Dissolve the lipids and this compound in chloroform in a round-bottom flask. The drug is incorporated into the lipid mixture.[15]
-
Use a rotary evaporator to remove the organic solvent under vacuum. This will create a thin, dry lipid film containing the drug on the wall of the flask.
-
Hydrate the film by adding the aqueous buffer and agitating the flask. This causes the lipid film to swell and form multilamellar vesicles (MLVs) that encapsulate the drug within their bilayers.
-
To create smaller, more uniform vesicles, subject the MLV suspension to extrusion. Force the suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm) multiple times.
-
Remove any unencapsulated this compound by dialysis or size-exclusion chromatography.
-
Characterize the resulting liposomes for size (using Dynamic Light Scattering), encapsulation efficiency, and drug concentration before use in cell culture experiments.
Protocol 3: Nanoparticle Formulation of this compound (Nanoprecipitation Method)
This is a straightforward, single-step method for forming drug-loaded polymeric nanoparticles.[11][12]
Materials:
-
Biodegradable polymer (e.g., PLGA - poly(lactic-co-glycolic acid)).
-
This compound.
-
A water-miscible organic solvent (e.g., acetone (B3395972) or acetonitrile).
-
An aqueous solution, typically containing a surfactant (e.g., Poloxamer 188 or PVA) to stabilize the nanoparticles.
-
Stir plate.
Procedure:
-
Dissolve both the polymer and this compound in the organic solvent to create the "organic phase".[26]
-
Place the aqueous surfactant solution in a beaker and stir it at a constant, moderate speed.
-
Slowly add the organic phase dropwise into the stirring aqueous solution.
-
As the organic solvent diffuses into the water, the polymer and the hydrophobic drug will precipitate out, forming solid, drug-loaded nanoparticles.[11][26]
-
Allow the mixture to stir for several hours at room temperature to evaporate the organic solvent.
-
Collect the nanoparticles by centrifugation and wash them to remove excess surfactant and unencapsulated drug.
-
Resuspend the nanoparticle pellet in a suitable buffer for characterization (size, drug loading) and use in experiments.
References
- 1. selleckchem.com [selleckchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Design and synthesis of selective, small molecule inhibitors of coactivator-associated arginine methyltransferase 1 (CARM1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of CARM1 suppresses proliferation of multiple myeloma cells through activation of p53 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CARM1 inhibition reduces histone acetyltransferase activity causing synthetic lethality in CREBBP/EP300 mutated lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. A chemical probe of CARM1 alters epigenetic plasticity against breast cancer cell invasion | eLife [elifesciences.org]
- 8. Improving cellular uptake of therapeutic entities through interaction with components of cell membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. [PDF] Improving cellular uptake of therapeutic entities through interaction with components of cell membrane | Semantic Scholar [semanticscholar.org]
- 11. worldscientific.com [worldscientific.com]
- 12. Nanoparticles Methods for Hydrophobic Drugs â A Novel Approach: Graphical Abstract: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 13. researchgate.net [researchgate.net]
- 14. Small molecule therapeutic-loaded liposomes as therapeutic carriers: from development to clinical applications - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. Liposome Encapsulated Small Molecule Development Service - Creative Biolabs [creative-biolabs.com]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. Cell penetrating peptides: overview and applications to the delivery of oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Applications of cell penetrating peptide-based drug delivery system in immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. csmres.co.uk [csmres.co.uk]
- 23. Frontiers | Strategies to Obtain Encapsulation and Controlled Release of Small Hydrophilic Molecules [frontiersin.org]
- 24. researchgate.net [researchgate.net]
- 25. pubs.acs.org [pubs.acs.org]
- 26. worldscientific.com [worldscientific.com]
troubleshooting SGC2085 instability in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the CARM1 inhibitor, SGC2085. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation, with a focus on its stability in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of Coactivator-Associated Arginine Methyltransferase 1 (CARM1), also known as Protein Arginine Methyltransferase 4 (PRMT4).[1] It functions by competing with the cofactor S-adenosylmethionine (SAM) to block the methyltransferase activity of CARM1.[2] CARM1 is an enzyme that catalyzes the transfer of methyl groups to arginine residues on histone and non-histone proteins, playing a crucial role in the regulation of gene transcription and other cellular processes.[3]
Q2: I am observing precipitation of this compound when I dilute my DMSO stock into aqueous cell culture medium. What is causing this and how can I prevent it?
This is a common issue due to the low aqueous solubility of this compound. The compound is readily soluble in organic solvents like DMSO but will precipitate when the polarity of the solvent increases significantly upon dilution into aqueous buffers or media.
Troubleshooting Steps:
-
Optimize Dilution Method: Instead of adding the concentrated DMSO stock directly to the full volume of your aqueous solution, perform a serial dilution. First, make an intermediate dilution of your stock in pre-warmed (37°C) cell culture medium. Then, add this intermediate dilution to the final volume. It is crucial to add the DMSO stock to the aqueous buffer and not the other way around, while gently vortexing.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell-based assays is as low as possible, typically below 0.5%, and ideally at or below 0.1%, to minimize cytotoxicity.[4] You may need to prepare a more dilute initial stock solution in DMSO to achieve this.
-
Visual Inspection: After preparing your final working solution, visually inspect it for any signs of precipitation or cloudiness. A quick check under a microscope can also help to identify microprecipitates.
-
Solubility Test: If precipitation persists, it is advisable to determine the maximum soluble concentration of this compound in your specific cell culture medium. This can be done by preparing a serial dilution and observing the highest concentration that remains in solution over a time course that mimics your experiment.
Troubleshooting Guide: this compound Instability in Solution
Q3: My this compound solution seems to be losing activity over time. What could be the cause of this instability?
Potential Causes of Instability:
-
Hydrolysis: The amide bond in the N-acyl amino acid moiety of this compound could be susceptible to hydrolysis, especially under acidic or basic conditions. Studies on similar N-acyl amino acid derivatives have shown that the amide bond can be surprisingly unstable, leading to cleavage of the molecule.[5][6]
-
Oxidation: Although less likely to be the primary degradation pathway, the phenoxy and methylphenyl groups could be susceptible to oxidation, especially in the presence of reactive oxygen species or certain metal ions in the buffer.
-
Photodegradation: Compounds containing aromatic rings like pyridine (B92270) and phenoxy groups can be sensitive to light. Prolonged exposure to light, especially UV, may lead to degradation.[7][8]
Recommendations to Mitigate Instability:
-
pH Control: Maintain the pH of your experimental solutions within a neutral range (pH 7.2-7.4), unless your specific assay requires otherwise. Avoid highly acidic or alkaline buffers.
-
Fresh Solutions: Prepare fresh working solutions of this compound from a frozen DMSO stock for each experiment. Avoid storing diluted aqueous solutions for extended periods.
-
Light Protection: Protect your this compound solutions from light by using amber-colored tubes or by wrapping your containers in aluminum foil, especially during long incubations.
-
Degassed Buffers: For sensitive in vitro assays, consider using degassed buffers to minimize the risk of oxidation.
-
Storage of Stock Solutions: Aliquot your DMSO stock solutions into single-use vials and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles. Selleck Chemicals suggests that stock solutions are stable for up to 1 month at -20°C in solvent.[1]
Data Presentation
Table 1: Physicochemical and Solubility Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₉H₂₄N₂O₂ | [1] |
| Molecular Weight | 312.41 g/mol | [1] |
| Formulation | Crystalline solid | |
| Purity | ≥98% | [9] |
| Solubility in DMSO | ≥21.55 mg/mL | |
| Solubility in Ethanol | 30 mg/mL | [9] |
| Solubility in Water | Insoluble | [1] |
Table 2: In Vitro Inhibitory Activity of this compound
| Target | IC₅₀ | Cell Line | Assay Conditions | Reference |
| CARM1 | 50 nM | - | Biochemical Assay | [1] |
| PRMT6 | 5.2 µM | - | Biochemical Assay | [1] |
| Cellular Activity | No activity up to 10 µM | HEK293 | 48h incubation | [1] |
Note: The lack of cellular activity in HEK293 cells may be attributed to poor cell permeability.[1]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Carefully weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of anhydrous, high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. If necessary, brief sonication in a water bath or gentle warming to 37°C can be used to aid dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.
Protocol 2: In Vitro CARM1 Activity Assay (Radioactive Filter-Paper Method)
This protocol is adapted from a general method for histone methyltransferase assays.
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:
-
20 mM Tris-HCl, pH 8.0
-
50 mM NaCl
-
1 mM EDTA
-
3 mM MgCl₂
-
0.1 mg/mL BSA
-
1 mM DTT
-
Recombinant CARM1 enzyme (e.g., 100-200 ng)
-
Histone H3 or a peptide substrate (e.g., 1-2 µg)
-
-
Inhibitor Addition: Add the desired concentration of this compound (diluted from a DMSO stock) or DMSO as a vehicle control to the reaction mixture. Pre-incubate for 15-30 minutes at room temperature.
-
Initiation of Reaction: Start the reaction by adding ³H-S-adenosylmethionine (³H-SAM) to a final concentration of 1 µM.
-
Incubation: Incubate the reaction at 30°C for 1-2 hours.
-
Stopping the Reaction: Spot the reaction mixture onto P81 phosphocellulose filter paper.
-
Washing: Wash the filter papers three times for 5 minutes each in 50 mM sodium bicarbonate buffer, pH 9.0, to remove unincorporated ³H-SAM.
-
Scintillation Counting: Place the dried filter papers into scintillation vials with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition by comparing the radioactivity in the this compound-treated samples to the vehicle control.
Protocol 3: Western Blot Analysis of Histone Methylation in Cells
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound or DMSO for the indicated time (e.g., 24-48 hours).
-
Histone Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a hypotonic lysis buffer and isolate the nuclei.
-
Extract histones from the nuclei using an acid extraction method (e.g., with 0.2 M H₂SO₄).
-
Precipitate the histones with trichloroacetic acid (TCA), wash with acetone, and resuspend in water.
-
-
Protein Quantification: Determine the protein concentration of the histone extracts using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of histone extracts (e.g., 10-15 µg) on an SDS-PAGE gel (e.g., 15%).
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the histone methylation mark of interest (e.g., anti-H3R17me2a) and a loading control (e.g., anti-H3) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize the methylation signal to the total histone loading control.[10]
Visualizations
Caption: CARM1 Signaling Pathway and Inhibition by this compound.
Caption: Troubleshooting Workflow for this compound Instability.
References
- 1. selleckchem.com [selleckchem.com]
- 2. CARM1 coactivator associated arginine methyltransferase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. Unexpected hydrolytic instability of N-acylated amino acid amides and peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Photocatalytic Degradation of Benzimidazole and Pyridine in Aqueous Semiconductor Dispersions of ZnO | Chemické listy [chemicke-listy.cz]
- 8. caymanchem.com [caymanchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: SGC2085 & HEK293 Cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers observing inconsistent results when using the CARM1 inhibitor, SGC2085, in HEK293 cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent and selective small molecule inhibitor of Coactivator Associated Arginine Methyltransferase 1 (CARM1), also known as PRMT4.[1][2] It has an in vitro IC50 value of 50 nM for CARM1 and displays over 100-fold selectivity against other protein arginine methyltransferases (PRMTs), with the exception of weaker inhibition of PRMT6 (IC50 = 5.2 µM).[3][4][5]
Q2: We are not observing any effect of this compound on our target pathway in HEK293 cells. Why might this be?
A primary reason for the lack of an observable effect is that this compound has been reported to have no cellular activity in HEK293 cells at concentrations up to 10 µM .[3][4][5][6] This is thought to be due to poor permeability of the compound into these cells. Therefore, an inconsistent result might manifest as a complete lack of a biological effect.
Q3: Could the specific sub-clone of HEK293 cells we are using be a factor in our inconsistent results?
Yes, this is a possibility. The HEK293 cell line has several derivatives, such as HEK293T, 293F, and 293H, each with distinct characteristics.[7] These variations could potentially influence compound permeability or the expression levels of this compound's target, CARM1. It is crucial to maintain a consistent and well-characterized HEK293 sub-clone for your experiments.
Q4: How can we be sure our this compound compound is viable?
Proper storage and handling are critical. This compound powder should be stored at -20°C for long-term stability (up to 3 years).[3] Stock solutions in DMSO can be stored at -80°C for up to a year.[3] Ensure you are using a fresh, high-quality source of the compound and that it is fully dissolved in an appropriate solvent like DMSO before diluting in your cell culture medium.[3][4]
Troubleshooting Guide
If you are experiencing inconsistent or a lack of results with this compound in HEK293 cells, follow this systematic troubleshooting guide.
Diagram: Troubleshooting Workflow
Caption: A flowchart for troubleshooting inconsistent this compound results.
Step 1: Verify Compound Integrity and Handling
| Parameter | Recommendation | Potential Issue |
| Solubility | This compound is soluble in DMSO and Ethanol, but insoluble in water.[3][4][8] Prepare a concentrated stock in 100% DMSO and dilute to the final working concentration in culture medium. Ensure the final DMSO concentration is consistent across all treatments and typically below 0.5%. | Compound precipitation in aqueous media, leading to a lower effective concentration. |
| Storage | Store the solid compound at -20°C. Store DMSO stock solutions at -80°C in aliquots to avoid freeze-thaw cycles.[3] | Degradation of the compound over time, reducing its potency. |
| Source | Use a reputable supplier and check the certificate of analysis for purity. | Impurities or incorrect compound could lead to unexpected or off-target effects. |
Step 2: Assess HEK293 Cell Health and Culture Conditions
| Parameter | Recommendation | Potential Issue |
| Passage Number | Use HEK293 cells with a low passage number (ideally below 20).[9] High passage numbers can lead to genetic drift and altered phenotypes.[9] | Reduced reproducibility and altered cellular responses.[9] |
| Mycoplasma | Regularly test your cell cultures for mycoplasma contamination. | Mycoplasma can alter a wide range of cellular processes, leading to unreliable results.[9] |
| Culture Conditions | Culture HEK293 cells in Eagle's Minimum Essential Medium (EMEM) with 10% Fetal Bovine Serum (FBS) in a humidified incubator at 37°C with 5% CO2.[10] Maintain consistency in seeding density and confluency at the time of treatment. | Suboptimal growth conditions can stress cells and affect their response to treatments. |
| HEK293 Sub-clone | Be aware of the specific HEK293 sub-clone you are using (e.g., HEK293, HEK293T).[7] Different sub-clones have different properties that may affect your results.[7] | Variability in results due to differences in sub-clone characteristics. |
Step 3: Review Experimental Protocol
| Parameter | Recommendation | Potential Issue |
| Concentration Range | While this compound has a potent in vitro IC50 (50 nM), its poor cell permeability in HEK293 cells may necessitate higher concentrations.[3][4][6] However, be aware that concentrations above 10 µM have been shown to be ineffective.[3][4] | Lack of effect due to insufficient intracellular concentration. |
| Incubation Time | In published studies where no effect was observed, an incubation time of 48 hours was used.[3][4] Ensure your incubation time is appropriate for the biological process you are studying. | The chosen endpoint may be too early or too late to observe a change. |
| Positive and Negative Controls | Include a positive control (e.g., a known inhibitor of your pathway that is active in HEK293 cells) and a vehicle control (e.g., DMSO). | Without proper controls, it is difficult to determine if the lack of effect is specific to this compound. |
This compound and CARM1 Signaling Pathway
Caption: this compound inhibits the catalytic activity of CARM1.
Experimental Protocol: Western Blot for BAF155 Methylation in HEK293 Cells
This protocol is adapted from a study that assessed the cellular activity of this compound in HEK293 cells.[3]
-
Cell Culture and Treatment:
-
Seed HEK293 cells in 12-well plates and grow in DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.[3]
-
At approximately 30% confluency, treat the cells with this compound (e.g., up to 10 µM) or DMSO as a vehicle control.[3]
-
Incubate the cells for 48 hours at 37°C and 5% CO2.[3]
-
-
Cell Lysis:
-
Remove the culture medium and wash the cells once with ice-cold PBS.
-
Lyse the cells in 100 µL of total lysis buffer (20 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, 10 mM MgCl2, 0.5% Triton X-100, 12.5 U/mL benzonase) supplemented with a complete EDTA-free protease inhibitor cocktail.[3]
-
Incubate at room temperature for 3 minutes.[3]
-
Add SDS to a final concentration of 1%.[3]
-
-
Protein Quantification and Sample Preparation:
-
Quantify protein concentration using a standard method (e.g., BCA assay).
-
Prepare samples for SDS-PAGE by adding Laemmli sample buffer and heating at 95°C for 5-10 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Separate protein lysates on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against methylated BAF155 and total BAF155 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Summary of this compound Properties
| Property | Value | Reference |
| Target | CARM1 (PRMT4) | [1][2] |
| IC50 | 50 nM | [2][3][4][5] |
| Secondary Target | PRMT6 (IC50 = 5.2 µM) | [3][4][5] |
| Molecular Weight | 312.41 g/mol | [3] |
| Solubility | Soluble in DMSO, Ethanol | [3][4][5][8] |
| Cellular Activity in HEK293 | None observed up to 10 µM | [3][4][6] |
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]
- 2. This compound HCl - Immunomart [immunomart.com]
- 3. selleckchem.com [selleckchem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. axonmedchem.com [axonmedchem.com]
- 7. A Deep Dive into the HEK293 Cell Line Family [procellsystem.com]
- 8. This compound | Histone Methyltransferase | CAS 1821908-48-8 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. HEK293 Cell Line: A Cornerstone in Modern Cellular Research and Biotechnology [cytion.com]
SGC2085 degradation and proper storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage, handling, and stability assessment of SGC2085, a potent and selective inhibitor of coactivator associated arginine methyltransferase 1 (CARM1).
Frequently Asked Questions (FAQs)
Q1: How should I store this compound upon receipt?
A1: Proper storage is crucial to maintain the integrity of this compound. For long-term stability, the compound in its solid (powder) form should be stored at -20°C.[1][2] Under these conditions, it is expected to be stable for at least four years.[1]
Q2: What are the recommended conditions for storing this compound in solvent?
A2: When dissolved in a solvent, the stability of this compound is reduced. For stock solutions, it is recommended to store them at -80°C for up to 6 months. For shorter-term storage of up to one month, -20°C is acceptable. To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot stock solutions into smaller, single-use volumes.
Q3: What solvents can I use to dissolve this compound?
A3: this compound is soluble in several organic solvents. The recommended solvents for creating stock solutions are DMSO, DMF, and ethanol. It is poorly soluble in water and aqueous solutions like PBS.
Q4: I am not observing any cellular activity with this compound in my experiments. Is the compound inactive?
A4: While this compound is a potent inhibitor of CARM1 (PRMT4) with an IC50 of 50 nM, it has been reported to exhibit poor cell permeability.[3] This may result in a lack of observable cellular activity in some cell-based assays, even at concentrations up to 10 µM. This does not necessarily indicate that the compound is inactive, but rather that it may not be efficiently reaching its intracellular target.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or unexpected experimental results. | Compound degradation due to improper storage or handling. | 1. Ensure the compound has been stored according to the recommended conditions (see storage tables below).2. If using a stock solution, verify its age and storage conditions. Prepare fresh stock solutions if necessary.3. Perform a stability assessment of your this compound stock (see Experimental Protocols section). |
| Difficulty dissolving this compound. | Use of an inappropriate solvent. | 1. Refer to the solubility data table to select an appropriate solvent (DMSO, DMF, or Ethanol).2. Gentle warming and vortexing can aid in dissolution. |
| Precipitation of the compound in aqueous media. | Low aqueous solubility of this compound. | 1. Minimize the final concentration of the organic solvent (e.g., DMSO) in your aqueous experimental medium (typically ≤ 0.1%).2. Ensure the final concentration of this compound does not exceed its solubility limit in the final aqueous buffer. |
| No observed effect in cell-based assays. | Poor cell permeability of this compound. | 1. Consider using cell-free or biochemical assays to confirm the inhibitory activity of your this compound stock.2. If cellular assays are necessary, explore the use of permeabilizing agents, although this may have off-target effects.3. For in vivo studies, appropriate formulation strategies may be required to enhance bioavailability. |
Data Presentation
Storage Conditions and Stability
| Form | Storage Temperature | Duration |
| Powder | -20°C | ≥ 4 years[1] |
| Powder | 4°C | 2 years |
| In Solvent | -80°C | 6 months |
| In Solvent | -20°C | 1 month |
This product is stable at room temperature for a few days during standard shipping.
Solubility Data
| Solvent | Solubility | Molar Equivalent |
| DMSO | 30 - 62 mg/mL | ~96 - 198.45 mM |
| DMF | 30 mg/mL | ~96 mM |
| Ethanol | 30 - 62 mg/mL | ~96 - 198.45 mM |
| Ethanol:PBS (pH 7.2) (1:10) | 0.1 mg/mL | ~0.32 mM |
| Water | <1 mg/mL | - |
Experimental Protocols
Protocol for Assessing this compound Stability by HPLC-MS
This protocol outlines a general method for assessing the stability of this compound under various stress conditions. This is a form of forced degradation study which can help identify potential degradation products and confirm the stability of your compound stock.
1. Objective: To determine the stability of this compound in solution under specific conditions (e.g., elevated temperature, acidic/basic conditions) over time.
2. Materials:
-
This compound
-
HPLC-grade DMSO
-
HPLC-grade water, acetonitrile, and formic acid
-
0.1 N Hydrochloric acid (HCl)
-
0.1 N Sodium hydroxide (B78521) (NaOH)
-
HPLC system with a C18 column and UV detector
-
Mass spectrometer (MS)
3. Procedure:
-
Preparation of this compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Preparation of Test Solutions:
-
Control: Dilute the this compound stock solution to a final concentration of 100 µM in a 50:50 acetonitrile:water mixture.
-
Thermal Stress: Dilute the this compound stock to 100 µM in a 50:50 acetonitrile:water mixture. Incubate at 40°C.
-
Acidic Stress: Dilute the this compound stock to 100 µM in a solution of 0.1 N HCl.
-
Basic Stress: Dilute the this compound stock to 100 µM in a solution of 0.1 N NaOH.
-
-
Time Points: Collect aliquots from each test solution at specified time points (e.g., 0, 2, 4, 8, 24 hours). Immediately neutralize the acidic and basic samples before analysis.
-
HPLC-MS Analysis:
-
Inject a standard volume of each aliquot onto the HPLC system.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to separate this compound from potential degradants (e.g., 5-95% B over 15 minutes).
-
Detection: Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 254 nm) and the mass spectrometer to identify the parent compound and any degradation products.
-
-
Data Analysis:
-
Determine the peak area of this compound at each time point for all conditions.
-
Calculate the percentage of this compound remaining relative to the time 0 control.
-
Analyze the mass spectra to identify the mass-to-charge ratio (m/z) of any new peaks that appear, which may correspond to degradation products.
-
Visualizations
Caption: Experimental workflow for assessing this compound stability.
Caption: Simplified CARM1 signaling pathway and the inhibitory action of this compound.
References
Navigating Unexpected Phenotypes with SGC2085: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and interpreting unexpected experimental outcomes when using the CARM1 inhibitor, SGC2085. The following question-and-answer format directly addresses specific issues, offering detailed experimental protocols and insights into the compound's activity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent and selective small molecule inhibitor of the Coactivator Associated Arginine Methyltransferase 1 (CARM1), also known as Protein Arginine Methyltransferase 4 (PRMT4).[1][2][3] It is widely used as a chemical probe to investigate the biological functions of CARM1 in various cellular processes.
Q2: What are the known selectivity and potency of this compound?
This compound exhibits high potency for CARM1 with an in vitro IC50 of approximately 50 nM.[1][3] While it is highly selective over many other protein arginine methyltransferases, it has a known, albeit weaker, inhibitory activity against PRMT6 (IC50 ≈ 5.2 µM).[3][4] This dual activity should be considered when interpreting experimental results.
Q3: I am not observing the expected phenotype after this compound treatment. What could be the reason?
Several factors could contribute to a lack of an expected phenotype. One key consideration is that this compound has been reported to have poor cell permeability in some cell lines, such as HEK293, leading to a lack of cellular activity at concentrations up to 10 µM.[3][4] Additionally, incorrect inhibitor concentration, degradation of the compound, or cell-type specific differences in CARM1 dependency can also be contributing factors.
Q4: I am observing a phenotype that is inconsistent with CARM1 inhibition. What could be the cause?
Unexpected phenotypes can arise from off-target effects or indirect cellular responses. Given that this compound can also inhibit PRMT6 at higher concentrations, the observed phenotype might be a consequence of PRMT6 inhibition or a combined effect on both CARM1 and PRMT6.[3][4] It is also crucial to rule out experimental artifacts such as solvent toxicity or compound precipitation.
Troubleshooting Guide
Issue 1: No Cellular Activity or Weaker than Expected Effect
Possible Causes & Troubleshooting Steps:
-
Poor Cell Permeability:
-
Recommendation: Increase the concentration of this compound. However, be mindful of potential off-target effects and cytotoxicity at higher concentrations. Perform a dose-response experiment to determine the optimal concentration for your cell line.
-
Alternative: Consider using a different CARM1 inhibitor with better-characterized cell permeability if available.
-
-
Compound Instability:
-
Recommendation: Prepare fresh stock solutions of this compound in an appropriate solvent like DMSO.[3] Avoid repeated freeze-thaw cycles by storing aliquoted stock solutions at -20°C or -80°C.
-
-
Incorrect Concentration:
-
Recommendation: Verify the calculations for your working concentrations. Perform a dose-response experiment starting from a low concentration (e.g., 100 nM) up to a high concentration (e.g., 20 µM) to identify the effective range in your specific cell model.
-
-
Cell-Type Specific CARM1 Function:
-
Recommendation: Confirm that CARM1 is expressed and active in your cell line of interest using techniques like Western blot or qPCR. The biological role of CARM1 can be highly context-dependent.
-
Issue 2: Unexpected or Off-Target Phenotypes
Possible Causes & Troubleshooting Steps:
-
PRMT6 Inhibition:
-
Recommendation: If using high concentrations of this compound, consider the possibility of PRMT6 inhibition. To dissect the effects, use a structurally distinct PRMT6 inhibitor as a control or utilize genetic approaches like siRNA or CRISPR to specifically knock down CARM1 or PRMT6 and compare the phenotypes.
-
-
Solvent Toxicity:
-
Recommendation: Always include a vehicle control (e.g., DMSO alone) in your experiments at the same final concentration used for this compound treatment. This will help distinguish the effects of the compound from those of the solvent.
-
-
Compound Precipitation:
-
Recommendation: Visually inspect the culture medium for any signs of compound precipitation after adding this compound. Poor solubility can lead to inconsistent results and cellular stress. Ensure the final solvent concentration is kept to a minimum (typically <0.5%).
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Primary Target | CARM1 (PRMT4) | [1][2][3] |
| CARM1 IC50 | ~50 nM | [1][3] |
| Secondary Target | PRMT6 | [3][4] |
| PRMT6 IC50 | ~5.2 µM | [3][4] |
| Molecular Weight | 312.41 g/mol | [3] |
| Recommended Solvent | DMSO | [3] |
Experimental Protocols
Protocol 1: Dose-Response Experiment to Determine Effective Concentration
-
Cell Seeding: Plate your cells of interest in a multi-well plate (e.g., 96-well) at a density that will ensure they are in the exponential growth phase at the time of analysis. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a 2x concentrated serial dilution of this compound in your cell culture medium. A typical concentration range to test would be from 10 nM to 20 µM. Also, prepare a 2x vehicle control (e.g., DMSO in medium).
-
Treatment: Remove the existing medium from the cells and add an equal volume of the 2x this compound dilutions or the vehicle control.
-
Incubation: Incubate the cells for a duration appropriate for your assay (e.g., 24, 48, or 72 hours).
-
Assay: Perform your desired assay to measure the biological endpoint (e.g., cell viability assay, reporter gene assay, Western blot for a downstream marker).
-
Analysis: Plot the response as a function of the this compound concentration to determine the EC50 (effective concentration) in your system.
Protocol 2: Western Blot for CARM1 and PRMT6 Expression
-
Cell Lysis: After treatment with this compound or vehicle, wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against CARM1, PRMT6, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: this compound primarily inhibits CARM1, but can also affect PRMT6 at higher concentrations.
Caption: A logical workflow for troubleshooting unexpected results with this compound treatment.
References
Validation & Comparative
A Comparative Guide to CARM1 Inhibitors: SGC2085 vs. EZM2302
For Researchers, Scientists, and Drug Development Professionals
Coactivator-Associated Arginine Methyltransferase 1 (CARM1), also known as Protein Arginine Methyltransferase 4 (PRMT4), is a key epigenetic regulator involved in a multitude of cellular processes, including transcriptional regulation, RNA processing, and DNA damage repair.[1][2] Its dysregulation has been implicated in various diseases, most notably in cancer, making it a compelling target for therapeutic intervention.[1][3][4] This guide provides a detailed, data-driven comparison of two prominent CARM1 inhibitors, SGC2085 and EZM2302, to aid researchers in selecting the appropriate tool for their studies.
Overview of this compound and EZM2302
This compound and EZM2302 are small molecule inhibitors designed to target the enzymatic activity of CARM1. While both compounds effectively inhibit CARM1 in biochemical assays, they exhibit critical differences in their cellular activity and in vivo efficacy, which are crucial considerations for experimental design.
This compound is a potent and selective inhibitor of CARM1 with a half-maximal inhibitory concentration (IC50) of 50 nM in biochemical assays.[5][6][7][8] It demonstrates over 100-fold selectivity against other Protein Arginine Methyltransferases (PRMTs), with the exception of weaker inhibition against PRMT6 (IC50 = 5.2 µM).[5][6][9] However, a significant limitation of this compound is its poor cell permeability, which results in a lack of observed activity in cellular assays at concentrations up to 10 µM.[5][6][9]
EZM2302 (GSK3359088) is another potent and selective CARM1 inhibitor with an even lower IC50 of 6 nM in biochemical assays.[10][11][12] Unlike this compound, EZM2302 is orally active and demonstrates robust anti-proliferative effects in various cancer cell lines, particularly in multiple myeloma.[10][12][13] It has been shown to inhibit the methylation of cellular substrates like PABP1 and SmB and has demonstrated dose-dependent anti-tumor activity in in vivo xenograft models.[10][12][13]
Quantitative Data Comparison
The following tables summarize the key quantitative data for this compound and EZM2302, providing a direct comparison of their biochemical potency, cellular activity, and selectivity.
Table 1: Biochemical Potency
| Compound | Target | IC50 (nM) | Binding Mode |
| This compound | CARM1 | 50[5][6][7][8][9] | Substrate-binding site competitive[14] |
| EZM2302 | CARM1 | 6[10][11][12] | Peptide-binding pocket competitive[3] |
Table 2: Cellular Activity
| Compound | Cell Line(s) | Assay Type | Cellular IC50/EC50 | Key Findings |
| This compound | HEK293 | Methylation Assay | No activity up to 10 µM[5][6][9] | Poor cell permeability limits cellular efficacy.[6] |
| EZM2302 | RPMI-8226 (Multiple Myeloma) | PABP1 Methylation | IC50 = 38 nM[13] | Potent inhibition of cellular substrate methylation. |
| EZM2302 | RPMI-8226 (Multiple Myeloma) | SmB Demethylation | EC50 = 18 nM[13] | Demonstrates effects on downstream markers of CARM1 activity. |
| EZM2302 | Hematopoietic Cancer Cell Lines | Proliferation | IC50 < 100 nM in 9/15 MM lines[13] | Significant anti-proliferative effects in sensitive cell lines. |
Table 3: Selectivity Profile
| Compound | Off-Target | IC50 (µM) | Selectivity vs. CARM1 |
| This compound | PRMT6 | 5.2[5][6][9] | ~104-fold |
| This compound | PRMT1, 3, 5, 7, 8 | >50-100[9] | >1000-fold |
| EZM2302 | Other Histone Methyltransferases | Not specified | Broadly selective[10][12] |
Signaling Pathways and Experimental Workflows
To understand the context in which these inhibitors function and how they are evaluated, the following diagrams illustrate the CARM1 signaling pathway and a typical experimental workflow for inhibitor characterization.
Caption: CARM1 methylates histone and non-histone proteins in the nucleus and cytoplasm.
References
- 1. Inhibition of CARM1 suppresses proliferation of multiple myeloma cells through activation of p53 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A CARM1 Inhibitor Potently Suppresses Breast Cancer Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CARM1 arginine methyltransferase as a therapeutic target for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CARM1 arginine methyltransferase as a therapeutic target for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medkoo.com [medkoo.com]
- 8. This compound HCl - Immunomart [immunomart.com]
- 9. caymanchem.com [caymanchem.com]
- 10. Identification of a CARM1 Inhibitor with Potent In Vitro and In Vivo Activity in Preclinical Models of Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. EZM2302 (EZM-2302; GSK-3359088; GSK3359088) | arginine methyltransferase CARM1 inhibitor | CAS 1628830-21-6 | Buy EZM 2302 from Supplier InvivoChem [invivochem.com]
- 13. caymanchem.com [caymanchem.com]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to CARM1 Inhibitors: SGC2085 vs. TP-064
For Researchers, Scientists, and Drug Development Professionals
Coactivator-associated arginine methyltransferase 1 (CARM1), also known as Protein Arginine Methyltransferase 4 (PRMT4), has emerged as a significant therapeutic target in various diseases, including cancer. The development of potent and selective inhibitors of CARM1 is a key focus in drug discovery. This guide provides a detailed, data-driven comparison of two notable CARM1 inhibitors, SGC2085 and TP-064, to aid researchers in selecting the appropriate tool compound for their studies.
Executive Summary
This compound and TP-064 are both potent inhibitors of CARM1, but they exhibit crucial differences in their cellular activity. While this compound demonstrates high biochemical potency, it is reported to have poor cell permeability, limiting its effectiveness in cellular contexts. In contrast, TP-064 not only has a strong inhibitory effect on CARM1 in biochemical assays but also demonstrates robust cellular activity, making it a more suitable probe for studying the cellular functions of CARM1 and for preclinical validation.
Data Presentation
Table 1: In Vitro Inhibitory Activity
| Compound | Target | IC50 | Assay Conditions | Reference |
| This compound | CARM1 | 50 nM | Biochemical assay | [1][2][3][4][5][6][7][8] |
| TP-064 | CARM1 | <10 nM | Biochemical assay | [9][10][11][12][13] |
Table 2: Selectivity Profile
| Compound | Off-Target | IC50 | Fold Selectivity (vs. CARM1) | Reference |
| This compound | PRMT6 | 5.2 µM | ~104-fold | [1][2][6][7] |
| TP-064 | PRMT6 | 1.3 µM | >130-fold | [9][10][11] |
| PRMT8 | 8.1 µM | >810-fold | [11] | |
| Other PRMTs | >10 µM | >1000-fold | [11] | |
| 24 other methyltransferases | >10 µM | >1000-fold | [11] |
Table 3: Cellular Activity
| Compound | Cellular Target/Process | IC50 / Effect | Cell Line(s) | Reference |
| This compound | Methylation of BAF155 | No activity up to 10 µM | HEK293 | [2][6] |
| TP-064 | Dimethylation of BAF155 | 340 nM | HEK293 | [9][11] |
| Dimethylation of MED12 | 43 nM | HEK293 | [9][10][11][13] | |
| Cell Proliferation | Inhibition observed | Multiple Myeloma cell lines (e.g., NCI-H929, RPMI8226) | [10][11][12] | |
| Cell Cycle | G1 phase arrest | NCI-H929 | [10][11] |
Mechanism of Action
Both this compound and TP-064 are small molecule inhibitors that target the enzymatic activity of CARM1. TP-064 has been shown to bind to CARM1 in a manner that is dependent on the presence of the cofactor S-adenosylmethionine (SAM) and exhibits a non-competitive mode of inhibition with respect to the peptide substrate.[11] This suggests that TP-064 may bind to a site distinct from the substrate-binding pocket, inducing a conformational change that inhibits catalysis. The precise mechanism of this compound has not been as extensively characterized in the public literature.
Experimental Protocols
In Vitro CARM1 Inhibition Assay (Biochemical)
A common method to determine the in vitro potency of CARM1 inhibitors is through a biochemical assay measuring the transfer of a methyl group from SAM to a substrate.
Materials:
-
Recombinant human CARM1 enzyme
-
Histone H3 or a peptide substrate (e.g., PABP1456–466)[2]
-
S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM) or non-radioactive SAM
-
Assay Buffer: 20 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, 10 mM MgCl₂, 0.5% Triton X-100[5]
-
Inhibitor compounds (this compound or TP-064) dissolved in DMSO
Procedure:
-
Prepare serial dilutions of the inhibitor in DMSO.
-
In a reaction plate, add the CARM1 enzyme, the peptide substrate, and the assay buffer.
-
Add the inhibitor dilutions to the wells.
-
Initiate the reaction by adding SAM (e.g., [³H]-SAM).
-
Incubate the reaction at 30°C for a defined period (e.g., 1 hour).[14]
-
Stop the reaction (e.g., by adding trichloroacetic acid).
-
Detect the methylated substrate. For radioactive assays, this can be done by capturing the substrate on a filter membrane and measuring radioactivity using a scintillation counter. For non-radioactive assays, methods like LC-MS/MS can be used to quantify the methylated product.[2]
-
Calculate IC50 values by plotting the percentage of inhibition against the inhibitor concentration.
Cellular Assay for CARM1 Activity (Western Blot)
This protocol describes how to assess the ability of an inhibitor to block CARM1-mediated methylation of its endogenous substrates in a cellular context.
Materials:
-
Cell lines (e.g., HEK293, Multiple Myeloma cell lines)
-
This compound or TP-064
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-dimethyl-BAF155, anti-BAF155, anti-dimethyl-MED12, anti-MED12, anti-CARM1, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the inhibitor (and a DMSO vehicle control) for a specified duration (e.g., 48-72 hours).[6][10]
-
Lyse the cells in lysis buffer and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the extent of inhibition of substrate methylation.
Visualizations
Caption: CARM1 Signaling Pathway and Inhibition.
Caption: Experimental Workflow for Inhibitor Characterization.
Caption: Key Differences Between this compound and TP-064.
References
- 1. Roles of protein arginine methylation in DNA damage signaling pathways: Is CARM1 a life-or-death decision point? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Direct Assay for Measuring the Activity and Inhibition of Coactivator-Associated Arginine Methyltransferase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CARM1 arginine methyltransferase as a therapeutic target for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The CARM1 transcriptome and arginine methylproteome mediate skeletal muscle integrative biology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound HCl - Immunomart [immunomart.com]
- 9. Inhibition of CARM1 suppresses proliferation of multiple myeloma cells through activation of p53 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. TP-064, a potent and selective small molecule inhibitor of PRMT4 for multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. caymanchem.com [caymanchem.com]
- 14. Biochemical Control of CARM1 Enzymatic Activity by Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
CARM1 Knockdown vs. SGC2085 Treatment: A Comparative Guide for Researchers
For researchers in oncology, epigenetics, and drug development, understanding the nuances between genetic and pharmacological inhibition of therapeutic targets is paramount. This guide provides a detailed comparison of two key approaches for inhibiting Coactivator-Associated Arginine Methyltransferase 1 (CARM1): shRNA-mediated knockdown and treatment with the small molecule inhibitor SGC2085.
This document outlines the differential effects of these two methods on cellular processes, presents quantitative data from relevant studies, and provides detailed experimental protocols. While direct comparative data for this compound is limited, this guide incorporates data from other potent CARM1 inhibitors as a proxy to provide a comprehensive overview for experimental design and interpretation.
At a Glance: Key Differences
| Feature | CARM1 Knockdown (shRNA) | This compound Treatment |
| Mechanism | Post-transcriptional gene silencing leading to CARM1 protein depletion. | Direct, competitive inhibition of CARM1's methyltransferase activity. |
| Specificity | Can have off-target effects by silencing unintended genes with partial sequence homology.[1][2][3] | Highly selective for CARM1, with some cross-reactivity with PRMT6 at higher concentrations.[4][5] Potential for off-target effects on other proteins is a consideration for all small molecules. |
| Onset of Action | Slower, requires transcription of shRNA, processing, and subsequent degradation of target mRNA and protein. | Rapid, directly inhibits enzyme activity upon cellular uptake. |
| Reversibility | Stable knockdown is generally long-lasting and can be challenging to reverse. | Reversible upon withdrawal of the compound. |
| Cellular Effects | Can lead to more profound and sometimes different phenotypes compared to enzymatic inhibition due to the loss of both catalytic and non-catalytic (scaffolding) functions of the CARM1 protein. | Primarily affects cellular processes dependent on CARM1's methyltransferase activity. May not fully recapitulate the phenotype of a complete genetic knockout. |
Quantitative Data Summary
Table 1: Effects on Cell Proliferation and Viability
| Cell Line | Method | Endpoint | Result | Reference |
| Multiple Myeloma (NCI-H929, L363) | CARM1 shRNA knockdown | Cell Viability (CCK-8) | Significant inhibition of cell viability at 48, 72, and 96 hours.[6] | [6] |
| Multiple Myeloma (NCI-H929, L363) | CARM1 shRNA knockdown | Colony Formation | Reduced cloning capability compared to control.[6] | [6] |
| Breast Cancer (MCF7) | iCARM1 treatment (EC50) | Cell Proliferation | EC50 = 1.797 ± 0.08 µM | [7] |
| Breast Cancer (T47D) | iCARM1 treatment (EC50) | Cell Proliferation | EC50 = 4.74 ± 0.19 µM | [7] |
| Breast Cancer (BT474) | iCARM1 treatment (EC50) | Cell Proliferation | EC50 = 2.13 ± 0.33 µM | [7] |
Table 2: Effects on Cell Cycle and Apoptosis
| Cell Line | Method | Endpoint | Result | Reference |
| Multiple Myeloma (NCI-H929, L363) | CARM1 shRNA knockdown | Cell Cycle Analysis | Increased proportion of cells in G0/G1 phase, reduced proportion in S phase.[6] | [6] |
| Multiple Myeloma (NCI-H929, L363) | CARM1 shRNA knockdown | Apoptosis (Annexin V) | Significant increase in Annexin V positive cells.[6] | [6] |
| Multiple Myeloma (NCI-H929, L363) | CARM1 shRNA knockdown | Apoptosis Markers | Upregulation of cleaved PARP and cleaved-caspase-3.[6] | [6] |
| Gastric Cancer (HGC27) | CARM1 siRNA knockdown | Apoptosis | Increased apoptosis, which was partially reversed by the autophagy activator rapamycin. | [8] |
| Breast Cancer (MCF7) | iCARM1 treatment | Cell Cycle Analysis | Induced cell cycle arrest. | [7] |
Table 3: this compound Inhibitory Activity
| Target | Assay | IC50 | Selectivity | Reference |
| CARM1 | In vitro methylation assay | 50 nM | >100-fold selective over other PRMTs except PRMT6.[4][5][9][10][11][12][13] | [4][5][9][10][11][12][13] |
| PRMT6 | In vitro methylation assay | 5.2 µM | ~100-fold less potent than against CARM1.[4][9] | [4][9] |
Note: One study reported a lack of cellular activity for this compound up to 10 µM in HEK293 cells, potentially due to poor cell permeability.[4]
Signaling Pathways
CARM1 is a critical regulator of various signaling pathways, primarily through its role as a transcriptional coactivator. Both CARM1 knockdown and this compound treatment are expected to impact these pathways, albeit potentially to different extents.
DNA Damage Response
CARM1 plays a pivotal role in the DNA damage response, promoting cell cycle arrest and survival over apoptosis.[14] It does so by methylating p300, which facilitates the formation of a coactivator complex with BRCA1, leading to the expression of cell cycle inhibitors like p21.[14][15]
Estrogen Receptor Signaling
In hormone-responsive cancers, CARM1 is a key coactivator for the estrogen receptor (ERα), promoting the transcription of genes involved in cell proliferation.[16][17] Both CARM1 knockdown and inhibition have been shown to attenuate estrogen-induced gene expression.[7]
Experimental Protocols
shRNA-Mediated Knockdown of CARM1
This protocol provides a general framework for establishing stable CARM1 knockdown in a cancer cell line using a lentiviral shRNA vector.
Materials:
-
HEK293T cells (for lentiviral packaging)
-
Target cancer cell line
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
shRNA-expressing plasmid targeting CARM1 (and a non-targeting control)
-
Transfection reagent
-
Complete culture medium
-
Puromycin (or other selection antibiotic)
-
Polybrene
Workflow:
Procedure:
-
Lentivirus Production:
-
One day before transfection, seed HEK293T cells in a 10 cm dish so they are 70-80% confluent on the day of transfection.
-
Co-transfect the HEK293T cells with the shRNA plasmid, and the packaging plasmids using a suitable transfection reagent according to the manufacturer's protocol.
-
After 48-72 hours, harvest the supernatant containing the lentiviral particles.
-
Filter the supernatant through a 0.45 µm filter to remove cellular debris.
-
-
Transduction of Target Cells:
-
Seed the target cancer cells in a 6-well plate one day prior to transduction.
-
On the day of transduction, replace the medium with fresh medium containing the viral supernatant and polybrene (typically 4-8 µg/mL).
-
Incubate for 24-48 hours.
-
-
Selection of Stable Knockdown Cells:
-
Replace the virus-containing medium with fresh medium containing the appropriate concentration of puromycin. This concentration should be determined beforehand by a kill curve on the parental cell line.
-
Continue to select the cells with puromycin-containing medium every 2-3 days until resistant colonies are established.
-
-
Validation:
-
Expand the resistant colonies and validate the knockdown of CARM1 at both the mRNA (qRT-PCR) and protein (Western blot) levels.
-
This compound Treatment
This protocol outlines a general procedure for treating cultured cancer cells with this compound.
Materials:
-
This compound (powder)
-
DMSO (for stock solution)
-
Target cancer cell line
-
Complete culture medium
-
Multi-well plates (e.g., 96-well for viability assays, 6-well for protein/RNA analysis)
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound powder in DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Aliquot the stock solution into small volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Cell Seeding:
-
Seed the target cancer cells in multi-well plates at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
-
Treatment:
-
The following day, dilute the this compound stock solution in complete culture medium to the desired final concentrations. It is crucial to include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment group.
-
Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
The incubation time will depend on the specific assay being performed (e.g., 24-72 hours for proliferation assays, shorter times for signaling pathway analysis).
-
-
Downstream Analysis:
-
After the incubation period, cells can be harvested for various downstream analyses, such as:
-
Cell Viability/Proliferation Assays: (e.g., MTT, CellTiter-Glo) to determine the effect on cell growth.
-
Western Blot: To assess the methylation status of known CARM1 substrates (e.g., H3R17me2a) or the expression of proteins in relevant signaling pathways.
-
qRT-PCR: To analyze changes in the expression of CARM1 target genes.
-
-
Concluding Remarks
The choice between CARM1 knockdown and this compound treatment depends on the specific research question. CARM1 knockdown provides a model for the complete loss of the CARM1 protein, encompassing both its catalytic and non-catalytic functions. This approach can reveal the full spectrum of CARM1's roles in cellular biology. However, the potential for off-target effects necessitates careful validation.
This compound and other small molecule inhibitors offer a temporally controlled and reversible means of interrogating the function of CARM1's methyltransferase activity. This is particularly relevant for preclinical studies aiming to mimic a therapeutic intervention. While generally more specific, the potential for off-target interactions and the fact that they may not fully recapitulate a genetic knockout should be considered.
For a comprehensive understanding of CARM1's function, a combinatorial approach, where the effects of both knockdown and pharmacological inhibition are compared, is highly recommended. This allows for the dissection of catalytic versus non-catalytic roles and provides stronger validation for observed phenotypes. As research on this compound and other CARM1 inhibitors progresses, more direct comparative data will undoubtedly emerge, further refining our understanding of how to best target this important enzyme in a research and therapeutic context.
References
- 1. pnas.org [pnas.org]
- 2. horizondiscovery.com [horizondiscovery.com]
- 3. Off Target Effects in small interfering RNA or siRNA [biosyn.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medkoo.com [medkoo.com]
- 6. Inhibition of CARM1 suppresses proliferation of multiple myeloma cells through activation of p53 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A CARM1 Inhibitor Potently Suppresses Breast Cancer Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. caymanchem.com [caymanchem.com]
- 10. This compound HCl - Immunomart [immunomart.com]
- 11. axonmedchem.com [axonmedchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Roles of protein arginine methylation in DNA damage signaling pathways: Is CARM1 a life-or-death decision point? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. CARM1 arginine methyltransferase as a therapeutic target for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Epigenetics of estrogen receptor signaling: role in hormonal cancer progression and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
SGC2085: A Comparative Analysis of its Cross-Reactivity with PRMT6
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inhibitor SGC2085's activity on its primary target, Coactivator Associated Arginine Methyltransferase 1 (CARM1/PRMT4), and its cross-reactivity with Protein Arginine Methyltransferase 6 (PRMT6). The information presented herein is supported by experimental data to aid researchers in interpreting results and designing future experiments.
Introduction to this compound and PRMT6
This compound is a potent and selective inhibitor of CARM1, a type I protein arginine methyltransferase that plays a crucial role in transcriptional regulation and has been implicated in various cancers.[1][2][3] While this compound was designed for CARM1, understanding its off-target effects is critical for its use as a chemical probe. One notable off-target interaction is with PRMT6, another type I arginine methyltransferase involved in gene regulation, DNA repair, and cancer progression. This guide focuses on quantifying the cross-reactivity of this compound with PRMT6 and provides context with other available PRMT6 inhibitors.
Data Presentation: this compound Inhibitory Activity
The following table summarizes the in vitro inhibitory activity of this compound against its intended target CARM1 and its off-target PRMT6. For comparison, data for a highly selective PRMT6 inhibitor, SGC6870, is also included.
| Compound | Primary Target | IC50 (nM) | Off-Target | IC50 (µM) | Selectivity (Fold) |
| This compound | CARM1 | 50[1][2][4] | PRMT6 | 5.2[1][5] | ~104 |
| SGC6870 | PRMT6 | 77[3][4][5] | Other PRMTs | >100-fold selective | >100 |
Note: this compound shows over 100-fold selectivity for CARM1 over PRMT6.[1][4] It also displays high selectivity against other PRMTs, including PRMT1, PRMT3, PRMT5, and PRMT7, with IC50 values greater than 100 µM.[6] In cellular assays using HEK293 cells, this compound showed no significant activity at concentrations up to 10 µM, which may be attributed to poor cell permeability.[1][5]
Experimental Protocols
The determination of the half-maximal inhibitory concentration (IC50) values for this compound against CARM1 and PRMT6 is typically performed using a biochemical in vitro methyltransferase assay. The following is a generalized protocol based on standard methods for assessing PRMT activity.
In Vitro Methyltransferase Inhibition Assay (Radiometric)
1. Principle: This assay measures the transfer of a radioactive methyl group from the cofactor S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM) to a protein or peptide substrate by the PRMT enzyme. The amount of incorporated radioactivity is inversely proportional to the inhibitory activity of the compound being tested.
2. Materials:
-
Recombinant human CARM1 and PRMT6 enzymes
-
Histone H3 or other suitable peptide substrate
-
S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)
-
This compound (test inhibitor)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM DTT, 1 mM EDTA)
-
Scintillation fluid
-
Filter paper or membrane
-
Microplate reader (scintillation counter)
3. Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in the assay buffer.
-
Reaction Mixture Preparation: In a microplate, for each reaction, add the recombinant enzyme (CARM1 or PRMT6) and the peptide substrate.
-
Inhibitor Addition: Add the diluted this compound or vehicle control (e.g., DMSO) to the reaction mixture and pre-incubate for a defined period (e.g., 15-30 minutes) at room temperature.
-
Reaction Initiation: Initiate the methyltransferase reaction by adding [³H]-SAM.
-
Incubation: Incubate the reaction plate at 30°C for 1-2 hours.
-
Reaction Termination: Stop the reaction by adding a quenching buffer (e.g., trichloroacetic acid) to precipitate the proteins and peptides.
-
Detection: Transfer the reaction mixture to a filter paper or membrane to capture the radiolabeled substrate. Wash the filter to remove unincorporated [³H]-SAM.
-
Measurement: Place the filter paper in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a dose-response curve.
Mandatory Visualizations
Signaling Pathway and Inhibitor Selectivity
Caption: this compound selectivity for CARM1 over PRMT6 and other PRMTs.
Experimental Workflow for IC50 Determination
Caption: Workflow for determining IC50 values of this compound.
References
- 1. A First-in-Class, Highly Selective and Cell-Active Allosteric Inhibitor of Protein Arginine Methyltransferase 6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A First-in-Class, Highly Selective and Cell-Active Allosteric Inhibitor of Protein Arginine Methyltransferase 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SGC6870 | Structural Genomics Consortium [thesgc.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. biorxiv.org [biorxiv.org]
- 6. mdanderson.org [mdanderson.org]
SGC2085: A Comparative Analysis of a Potent CARM1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of SGC2085's Performance with Alternative CARM1 Inhibitors, Supported by Experimental Data.
This compound has emerged as a significant chemical probe for studying the function of Coactivator-Associated Arginine Methyltransferase 1 (CARM1), an enzyme implicated in various cancers and other diseases. This guide provides a comparative analysis of this compound's inhibitory potency (IC50 values) against CARM1 and other methyltransferases, alongside a comparison with other notable CARM1 inhibitors. This analysis is supplemented with detailed experimental methodologies and visual representations of the relevant biological pathways and workflows to support further research and drug development efforts.
Quantitative Data Summary
The inhibitory activity of this compound and its selectivity over other protein arginine methyltransferases (PRMTs) are key indicators of its utility as a specific research tool. The following table summarizes the available IC50 values for this compound and provides a comparison with other well-characterized CARM1 inhibitors, EZM2302 and TP-064.
| Inhibitor | Target | IC50 Value (nM) | Selectivity | Reference |
| This compound | CARM1 | 50 | >100-fold over other PRMTs (except PRMT6) | [1][2] |
| PRMT6 | 5200 | [1][2] | ||
| EZM2302 | CARM1 | 6 | Broad selectivity against other histone methyltransferases | [3] |
| TP-064 | CARM1 | < 10 | >100-fold over other PRMTs (except PRMT6 and PRMT8) | [4][5] |
| PRMT6 | 1300 | [5] | ||
| PRMT8 | 8100 | [5] |
Note on Cellular Activity: Current research indicates that this compound exhibits poor permeability and, consequently, limited activity in cellular assays. Studies in HEK293 cells have shown no significant inhibition of CARM1 activity at concentrations up to 10 µM.[1] As of the latest available data, comprehensive IC50 values for this compound across a panel of cancer cell lines are not publicly available. This presents a significant knowledge gap and an opportunity for further investigation into the development of more cell-permeable derivatives of this compound.
CARM1 Signaling Pathway
CARM1 functions as a transcriptional coactivator by methylating histone and non-histone proteins, thereby influencing gene expression. It plays a crucial role in various signaling pathways, including those governed by nuclear receptors like the estrogen receptor (ER) and androgen receptor (AR), as well as pathways central to cancer progression such as Wnt/β-catenin and NF-κB.
Caption: CARM1 acts as a transcriptional coactivator.
Experimental Protocols
In Vitro CARM1 Inhibition Assay (Biochemical Assay)
This protocol outlines the general steps for determining the IC50 value of this compound against purified CARM1 enzyme.
Caption: Workflow for in vitro CARM1 inhibition assay.
Detailed Steps:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in assay buffer to create a range of concentrations for testing.
-
Prepare solutions of purified recombinant CARM1 enzyme, a suitable substrate (e.g., Histone H3 peptide), and the methyl donor S-adenosyl-L-methionine (SAM) in assay buffer.
-
-
Enzyme Inhibition Assay:
-
In a microplate, add the diluted this compound or DMSO (as a vehicle control) to wells containing the CARM1 enzyme.
-
Allow the enzyme and inhibitor to pre-incubate for a specified time (e.g., 15-30 minutes) at room temperature to facilitate binding.
-
Initiate the methyltransferase reaction by adding the histone H3 substrate and SAM to each well.
-
Incubate the reaction mixture for a defined period (e.g., 1-2 hours) at a controlled temperature (e.g., 30°C).
-
-
Detection of Methylation:
-
Terminate the reaction.
-
Quantify the level of substrate methylation. Common detection methods include:
-
Radiometric assays: Using [3H]-labeled SAM and measuring the incorporation of radioactivity into the substrate.
-
Antibody-based assays (ELISA): Using an antibody specific to the methylated substrate.
-
Mass Spectrometry: Directly measuring the mass shift of the substrate upon methylation.
-
-
-
Data Analysis:
-
Calculate the percentage of CARM1 inhibition for each this compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
-
Cell Viability/Cytotoxicity Assay (e.g., MTT Assay)
This protocol describes a general method for assessing the effect of this compound on the viability of cancer cell lines.
Workflow for Cell Viability Assay:
Caption: Workflow for a typical cell viability assay.
Detailed Steps:
-
Cell Culture and Seeding:
-
Culture the desired cancer cell line in appropriate media and conditions.
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound or DMSO as a vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 48 or 72 hours).
-
-
MTT Assay Procedure:
-
After the incubation period, add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of this compound compared to the DMSO-treated control cells.
-
Plot the percent viability against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
References
Orthogonal Approaches to Confirm SGC2085 Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the biological effects of SGC2085, a potent and selective inhibitor of Coactivator-Associated Arginine Methyltransferase 1 (CARM1/PRMT4). To ensure rigorous and reproducible findings, it is crucial to employ orthogonal approaches that corroborate the on-target activity of this compound and elucidate its downstream cellular consequences. This document outlines a series of experimental strategies, alternative chemical probes, and genetic methods to confirm the effects of this compound, complete with comparative data and detailed protocols.
Small Molecule Inhibitors for Comparative Analysis
A key strategy to validate the effects of a chemical probe is to compare its activity with other well-characterized inhibitors targeting the same protein. This approach helps to distinguish on-target effects from potential off-target activities.
Data Presentation: Comparison of CARM1 Inhibitors
The following table summarizes the in vitro potency of this compound and alternative CARM1 inhibitors. It is important to note that IC50 values can vary depending on the assay conditions, substrates, and enzyme preparations used.
| Compound | Target | Biochemical IC50 | Cellular Activity/Notes | Selectivity |
| This compound | CARM1 | 50 nM [1][2][3] | Limited cellular activity reported in some studies, potentially due to low permeability.[2][3] | >100-fold selective over other PRMTs, except for weaker inhibition of PRMT6 (IC50 = 5.2 µM).[1][2][3] |
| EZM2302 | CARM1 | 6 nM[4] | Demonstrates cellular activity and in vivo efficacy in multiple myeloma models.[4] | Highly selective for CARM1.[5] |
| TP-064 | CARM1 | < 10 nM[6] | Shows cellular activity and inhibits proliferation in multiple myeloma cell lines.[6] | Highly selective for CARM1 over other PRMTs, with weaker activity against PRMT6 and PRMT8.[6] |
| iCARM1 | CARM1 | 12.3 µM (peptide substrate) | Reported to be more potent than EZM2302 and TP-064 in suppressing breast cancer cell growth.[7][8] | Shows high specificity for CARM1-mediated histone methylation.[8] |
| Negative Control | CARM1 | N/A | A structurally similar but inactive analog of this compound would be the ideal negative control. However, a commercially available, validated inactive analog has not been reported in the literature. Researchers may need to synthesize or source a custom compound for this purpose. | N/A |
Orthogonal Experimental Approaches to Validate this compound Effects
To build a strong case for the on-target effects of this compound, a multi-pronged approach combining direct target engagement assays, genetic perturbation, and downstream functional genomics is recommended.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm the direct binding of a compound to its target protein in a cellular environment. Ligand binding stabilizes the target protein, leading to a shift in its thermal denaturation profile.
Experimental Workflow: CETSA
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Context-specific applications of CARM1 inhibitors: functional profiles of EZM2302 and TP-064 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TP-064, a potent and selective small molecule inhibitor of PRMT4 for multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A CARM1 Inhibitor Potently Suppresses Breast Cancer Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of SGC2085 and Pan-PRMT Inhibitors: Specificity and Performance
This guide provides a detailed comparison between the selective CARM1 (PRMT4) inhibitor, SGC2085, and pan-PRMT inhibitors. It is intended for researchers, scientists, and drug development professionals, offering an objective look at their performance based on available experimental data. The guide covers the specificity, mechanisms of action, and the experimental protocols used to evaluate these compounds.
Protein arginine methyltransferases (PRMTs) are a family of enzymes that play crucial roles in various cellular processes, including signal transduction, RNA splicing, and DNA repair, by methylating arginine residues on histone and non-histone proteins.[1] Dysregulation of PRMT activity is implicated in several diseases, particularly cancer, making them attractive therapeutic targets.[1][2] Inhibitors of these enzymes can be broadly categorized into two classes: specific inhibitors that target a single PRMT, and pan-inhibitors that target multiple members of the family.[2]
This compound: A Selective CARM1/PRMT4 Inhibitor
This compound is a potent and highly selective inhibitor of Coactivator Associated Arginine Methyltransferase 1 (CARM1), also known as PRMT4.[3][4] It was identified through virtual screening and subsequent structure-based optimization.[5][6] CARM1 is a Type I PRMT that asymmetrically dimethylates its substrates and is involved in transcriptional activation.[2][7]
Mechanism of Action: this compound acts as a competitive inhibitor, likely at the substrate-binding site of CARM1.[4][6] Its high selectivity allows for the specific interrogation of CARM1's biological functions without the confounding effects of inhibiting other PRMTs.
Pan-PRMT Inhibitors: Broad-Spectrum Activity
In contrast to selective inhibitors, pan-PRMT inhibitors are designed to inhibit multiple PRMTs simultaneously.[1] These compounds are often analogs of the universal methyl donor, S-adenosylmethionine (SAM), or substrate mimetics.[1][2] Examples include AMI-1 and the more recently developed II757.[1][8]
Mechanism of Action: Many pan-inhibitors are SAM-competitive, binding to the conserved cofactor binding pocket across the PRMT family.[1] This broad activity makes them useful for studying the overall effects of arginine methylation but can also lead to more widespread cellular effects and potential off-target toxicities.
Quantitative Data Comparison
The following table summarizes the inhibitory activity (IC50 values) of this compound and representative pan-PRMT inhibitors against a panel of PRMT enzymes. Lower IC50 values indicate higher potency.
| Inhibitor | Target PRMT(s) | PRMT1 | PRMT3 | CARM1/PRMT4 | PRMT5 | PRMT6 | PRMT7 | PRMT8 | Reference |
| This compound | CARM1/PRMT4 | >50 µM | >50 µM | 50 nM | >50 µM | 5.2 µM | >50 µM | >50 µM | [3] |
| II757 | Pan-PRMT | 16 nM | 276 nM | 5.05 nM | 18 nM | 31 nM | 555 nM | 32 nM | [1] |
| AMI-1 | Type I PRMTs | Reported IC50 varies | - | - | - | - | - | - | [2][8] |
Note: Data for AMI-1 is presented qualitatively as reported IC50 values vary across different studies and assay conditions.
Experimental Protocols
Detailed methodologies for key experiments are crucial for understanding and reproducing the data presented. Below are protocols for standard assays used to characterize PRMT inhibitors.
In Vitro Biochemical Inhibition Assay (Radiometric)
This assay directly measures the enzymatic activity of a purified PRMT and its inhibition by a test compound.
Objective: To determine the IC50 value of an inhibitor against a specific purified PRMT enzyme.
Materials:
-
Purified recombinant PRMT enzyme (e.g., CARM1, PRMT1, PRMT5).
-
Methyl donor: S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM).
-
Substrate: A generic or specific substrate, such as a histone peptide (e.g., Histone H3 or H4).
-
Test inhibitor (e.g., this compound).
-
Assay buffer (e.g., Tris-HCl, pH 8.0, with DTT and EDTA).
-
Phosphocellulose filter paper or membrane.
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO. Further dilute in the assay buffer.
-
Reaction Mixture: In a microplate, combine the assay buffer, purified PRMT enzyme, and the test inhibitor at various concentrations. Include a DMSO-only control (100% activity) and a no-enzyme control (background).
-
Pre-incubation: Incubate the enzyme and inhibitor mixture for a defined period (e.g., 15-30 minutes) at room temperature to allow for binding.
-
Reaction Initiation: Start the methylation reaction by adding the substrate and [³H]-SAM.
-
Incubation: Incubate the reaction at 30°C or 37°C for a set time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Reaction Quenching: Stop the reaction by spotting the mixture onto the phosphocellulose paper. The negatively charged paper binds the positively charged peptide/protein substrate.
-
Washing: Wash the paper multiple times with a buffer (e.g., sodium carbonate) to remove unincorporated [³H]-SAM.
-
Detection: Place the washed paper in a scintillation vial with a scintillation cocktail and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[8][9]
Cellular Methylation Assay (Western Blot)
This assay assesses an inhibitor's ability to penetrate cells and inhibit the methylation of an endogenous substrate.
Objective: To determine the cellular potency (EC50) of an inhibitor by measuring the reduction of a specific methylation mark.
Materials:
-
Cell culture medium and supplements.
-
Test inhibitor (e.g., this compound).
-
Lysis buffer.
-
Primary antibodies: one specific for a methylated substrate (e.g., anti-asymmetric dimethyl-Histone H3) and one for a loading control (e.g., total Histone H3 or GAPDH).
-
Secondary antibody conjugated to HRP or a fluorescent dye.
-
SDS-PAGE gels and Western blot equipment.
-
Chemiluminescent or fluorescent imaging system.
Procedure:
-
Cell Culture and Treatment: Seed cells in multi-well plates and allow them to adhere. Treat the cells with a serial dilution of the test inhibitor or DMSO (vehicle control) for a specified time (e.g., 24-48 hours).[3]
-
Cell Lysis: After treatment, wash the cells with PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.[3]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Normalize protein amounts, separate the proteins by SDS-PAGE, and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate it with the primary antibody specific for the methylation mark overnight at 4°C. Subsequently, incubate with the appropriate secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate or by scanning for fluorescence.
-
Data Analysis: Quantify the band intensities for the methylated protein and the loading control. Normalize the methylated protein signal to the loading control. Plot the normalized signal against the inhibitor concentration to determine the cellular EC50.[10]
Proteomics-Based Specificity Profiling (e.g., SILAC)
This advanced method provides a global, unbiased view of an inhibitor's on-target and off-target effects on the cellular methylome.
Objective: To globally profile changes in arginine methylation across the proteome in response to inhibitor treatment.
Materials:
-
Cell line suitable for SILAC (Stable Isotope Labeling by Amino acids in Cell culture).
-
SILAC-compatible medium and "heavy" and "light" isotopes of arginine and lysine.
-
Test inhibitor.
-
Lysis buffer, DTT, iodoacetamide, and trypsin.
-
Antibodies for immunoenrichment of methyl peptides.
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
Procedure:
-
SILAC Labeling: Culture cells for several passages in either "light" medium (containing normal amino acids) or "heavy" medium (containing stable isotope-labeled amino acids) to achieve full incorporation.
-
Inhibitor Treatment: Treat the "heavy"-labeled cells with the inhibitor and the "light"-labeled cells with DMSO.
-
Cell Lysis and Protein Digestion: Harvest cells, combine the "light" and "heavy" lysates in a 1:1 ratio based on protein amount, and digest the combined proteome into peptides using trypsin.[11]
-
Methyl Peptide Enrichment: Use immunoaffinity purification with antibodies that recognize specific types of methylated arginine (e.g., monomethyl, asymmetric dimethyl) to enrich for methyl peptides from the complex mixture.[11][12]
-
LC-MS/MS Analysis: Analyze the enriched peptides using high-resolution LC-MS/MS.
-
Data Analysis: Identify and quantify the "heavy" to "light" ratios for thousands of methylation sites. A decreased ratio for a particular site indicates that its methylation is inhibited by the compound. This allows for the identification of direct targets and potential off-targets across the entire proteome.[11][13]
Visualizations
The following diagrams illustrate key concepts related to PRMT inhibition and the experimental workflows used to study them.
Caption: General PRMT signaling pathway.
References
- 1. A Pan-Inhibitor for Protein Arginine Methyltransferase Family Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small Molecule Inhibitors of Protein Arginine Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]
- 5. This compound HCl - Immunomart [immunomart.com]
- 6. researchgate.net [researchgate.net]
- 7. Epigenase Type I PRMT Methyltransferase Activity/Inhibition Assay Kit (Colorimetric) | EpigenTek [epigentek.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. PRMT1 cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 11. Proteomics profiling of arginine methylation defines PRMT5 substrate specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Deep Protein Methylation Profiling by Combined Chemical and Immunoaffinity Approaches Reveals Novel PRMT1 Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
SGC2085 Efficacy: A Comparative Literature Review for Researchers
For researchers and professionals in drug development, understanding the efficacy of a compound across different preclinical models is paramount. This guide provides a comprehensive comparison of the Coactivator-Associated Arginine Methyltransferase 1 (CARM1) inhibitor, SGC2085, with other notable CARM1 inhibitors, supported by experimental data from peer-reviewed literature.
Executive Summary
This compound is a potent and selective inhibitor of CARM1, also known as PRMT4, with a half-maximal inhibitory concentration (IC50) of 50 nM in cell-free enzymatic assays. Despite its high in vitro potency against the isolated enzyme, its utility in cell-based and in vivo models is significantly hampered by poor cell permeability. This guide will delve into the available data for this compound and compare it with other CARM1 inhibitors, namely iCARM1, EZM2302, and TP-064, which have demonstrated cellular and in vivo activity.
Comparative Efficacy of CARM1 Inhibitors
The following tables summarize the in vitro and in vivo efficacy of this compound and other selected CARM1 inhibitors.
In Vitro Efficacy: Cellular Activity
| Compound | Cell Line | Cancer Type | IC50 / EC50 (µM) | Reference |
| This compound | Various | Not specified | >10 (Lacks cellular activity) | [1][2] |
| iCARM1 | MCF7 | Breast (ER+) | 1.797 ± 0.08 | [3] |
| T47D | Breast (ER+) | 4.74 ± 0.19 | [3] | |
| BT474 | Breast (ER+) | 2.13 ± 0.33 | [3] | |
| EZM2302 | Breast Cancer Cell Lines | Breast | Poor cellular toxicity | [3] |
| TP-064 | Breast Cancer Cell Lines | Breast | Poor cellular toxicity | [3] |
ER+: Estrogen Receptor Positive
In Vivo Efficacy: Xenograft Models
Due to its poor cellular permeability, there is a lack of published in vivo efficacy data for this compound in cancer models. In contrast, other CARM1 inhibitors have demonstrated anti-tumor activity in preclinical xenograft models.
| Compound | Animal Model | Cancer Type | Dosing Regimen | Outcome | Reference |
| This compound | Not applicable | Not applicable | Not applicable | No data available | |
| iCARM1 | MCF7 Xenograft (Nude Mice) | Breast (ER+) | Not specified | Significant tumor growth inhibition | [3] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the underlying mechanisms and experimental setups, the following diagrams illustrate the CARM1 signaling pathway and a typical experimental workflow for evaluating CARM1 inhibitors.
References
Safety Operating Guide
Proper Disposal of S-GC2085: A Step-by-Step Guide for Laboratory Professionals
Researchers and scientists handling S-GC2085 are advised to follow meticulous disposal procedures to ensure laboratory safety and environmental compliance. While the Safety Data Sheet (SDS) for S-GC2085 (hydrochloride) indicates that the substance is not classified as hazardous according to the Globally Harmonized System (GHS), proper chemical hygiene and waste management practices are essential. This guide provides detailed protocols for the safe disposal of S-GC2085 in various forms.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE). While the immediate hazards are low, caution is standard practice in a laboratory setting.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or latex gloves | Prevents direct skin contact with the chemical. |
| Eye Protection | Safety glasses with side shields | Protects eyes from any potential splashes or aerosols. |
| Body Protection | Standard laboratory coat | Provides a barrier against accidental spills. |
II. Step-by-Step Disposal Procedures
The appropriate disposal method for S-GC2085 depends on the form of the waste (solid, liquid solution, or contaminated materials).
A. Disposal of Unused Solid S-GC2085
-
Collection: Carefully sweep up any solid S-GC2085 and place it into a clearly labeled, sealed container.
-
Waste Stream: Dispose of the container in the designated non-hazardous chemical waste stream. Do not mix with hazardous chemical waste.
-
Documentation: Log the disposal in your laboratory's chemical inventory and waste records.
B. Disposal of S-GC2085 Solutions
S-GC2085 is soluble in DMF, DMSO, and Ethanol.[1] The disposal of these solutions should be handled as follows:
-
Solvent Consideration: The primary hazard of S-GC2085 solutions is often the solvent itself. Treat the waste according to the hazards of the solvent.
-
Collection: Collect all S-GC2085 solutions in a compatible, sealed, and clearly labeled waste container. The label should indicate all chemical components, including the solvent and the estimated concentration of S-GC2085.
-
Waste Stream: Dispose of the container through your institution's hazardous chemical waste disposal service, following the guidelines for the specific solvent used.
-
Aqueous Solutions: For very dilute aqueous solutions, consult your institution's environmental health and safety (EHS) office. While S-GC2085 itself is not classified as hazardous, local regulations regarding drain disposal of chemical waste must be strictly followed.[2] It is generally not recommended to dispose of chemical solutions down the drain without explicit approval from EHS.
C. Disposal of Contaminated Labware and Materials
-
Decontamination: Whenever possible, decontaminate reusable labware by washing with an appropriate solvent. Collect the rinse as chemical waste.
-
Solid Waste: For disposable items such as pipette tips, tubes, and gloves that are contaminated with S-GC2085, collect them in a designated, sealed waste bag or container.
-
Waste Stream: Dispose of the sealed container in the appropriate laboratory waste stream. If the contamination is minimal and the primary material is non-hazardous, this may be the general laboratory solid waste. However, if contaminated with hazardous solvents, it must be disposed of as hazardous waste.
III. Spill Management
In the event of a spill, follow these steps:
-
Evacuate and Ventilate: If the spill is large or involves a volatile solvent, evacuate the immediate area and ensure adequate ventilation.
-
Containment: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.
-
Clean-up: Carefully sweep or scoop up the absorbed material or solid S-GC2085.[3] Place the waste into a sealed container.
-
Decontamination: Clean the spill area with an appropriate solvent and then with soap and water. Collect all cleaning materials for proper disposal.
-
Disposal: Dispose of the sealed container and cleaning materials as chemical waste, following the procedures outlined above.
IV. Logical Workflow for S-GC2085 Disposal
The following diagram illustrates the decision-making process for the proper disposal of S-GC2085 waste.
Caption: S-GC2085 Disposal Decision Workflow
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of S-GC2085, fostering a culture of safety and compliance. Always consult your institution's specific waste management policies and EHS guidelines for any additional requirements.
References
Navigating the Safe Handling of SGC2085: A Comprehensive Guide
For researchers, scientists, and drug development professionals utilizing SGC2085, a potent and selective inhibitor of protein arginine methyltransferase 4 (PRMT4/CARM1), a thorough understanding of safety and handling protocols is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe and effective use of this compound in a laboratory setting. While the Safety Data Sheet (SDS) for this compound (hydrochloride) indicates that the substance is not classified as hazardous according to the Globally Harmonized System (GHS), it is crucial to remember that this product is intended for research use only and not for human or veterinary applications.[1] Therefore, adopting a cautious and proactive approach to safety is strongly advised.
Physicochemical and Safety Data at a Glance
For quick reference, the following table summarizes key quantitative data for this compound and its hydrochloride salt.
| Property | Value | Source |
| Chemical Name | (S)-2-amino-N-(4-(3,5-dimethylphenoxy)-3-methylbenzyl)propanamide | MedKoo Biosciences |
| CAS Number | 1821908-48-8 (free base), 1821908-49-9 (hydrochloride) | [1][2] |
| Molecular Formula | C19H24N2O2 (free base), C19H24N2O2 • HCl (hydrochloride) | [1][2] |
| Molecular Weight | 312.41 g/mol (free base), 348.9 g/mol (hydrochloride) | [1][2] |
| Purity | ≥98% | [1] |
| Formulation | Crystalline solid | [1] |
| Solubility | DMF: 30 mg/mL, DMSO: 30 mg/mL, Ethanol: 30 mg/mL | [1] |
| Storage | Store at -20°C for long-term stability (≥ 4 years).[1][2] | [1][2] |
| NFPA Ratings | Health: 0, Fire: 0, Reactivity: 0 | |
| HMIS Ratings | Health: 0, Fire: 0, Reactivity: 0 |
Operational Workflow for Handling this compound
A systematic approach to handling this compound from receipt to disposal is critical for maintaining a safe laboratory environment. The following workflow diagram outlines the key steps.
Caption: This diagram illustrates the standard operating procedure for handling this compound, from initial receipt to final disposal.
Step-by-Step Handling and Disposal Plan
1. Receiving and Inspection:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Verify that the product name and CAS number on the label match the order.
-
Wear appropriate personal protective equipment (PPE), including lab coat and gloves, during inspection.
2. Storage:
-
Store the compound in a tightly sealed, clearly labeled container.
-
For long-term stability, store this compound at -20°C.[2]
-
Store away from strong oxidizing agents and strong acids.[3]
3. Personal Protective Equipment (PPE): While the SDS does not mandate specific PPE, a precautionary approach is recommended for handling any research compound.
-
Eye Protection: Wear safety glasses with side shields.[3][4]
-
Hand Protection: Wear nitrile or other chemical-resistant gloves.[3][4] Although no specific glove material has been tested, impermeability is key.
-
Body Protection: A standard laboratory coat is recommended to protect clothing.[3]
-
Respiratory Protection: Not generally required for handling small quantities of the solid in a well-ventilated area. If creating aerosols or handling larger quantities, work in a fume hood.[3]
4. Solution Preparation and Handling:
-
All handling of the solid compound and preparation of solutions should be performed in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of any dust or aerosols.[3]
-
Avoid contact with skin and eyes.[3]
-
Use appropriate solvents such as DMF, DMSO, or Ethanol for dissolution.[1]
5. In Case of Exposure:
-
After Inhalation: Move to fresh air. If symptoms persist, consult a physician.
-
After Skin Contact: Wash the affected area with soap and plenty of water.[3] The product is generally not expected to irritate the skin.
-
After Eye Contact: Rinse the opened eye for several minutes under running water.
-
After Swallowing: If symptoms persist, consult a doctor.
6. Decontamination:
-
Clean all work surfaces and equipment thoroughly with an appropriate solvent (e.g., 70% ethanol) after handling is complete.
7. Disposal:
-
Dispose of unused this compound and any contaminated materials (e.g., pipette tips, tubes, gloves) in accordance with federal, state, and local environmental control regulations.[3]
-
Do not allow the product to enter sewers or surface and ground water.
Decision Pathway for PPE Selection
The level of PPE should be based on the specific procedure and the potential for exposure. The following diagram provides a logical pathway for selecting appropriate PPE.
Caption: This flowchart guides the selection of appropriate Personal Protective Equipment (PPE) based on the handling procedure for this compound.
By adhering to these guidelines, researchers can confidently and safely handle this compound, fostering a secure and productive research environment. This proactive approach to safety not only protects laboratory personnel but also ensures the integrity of experimental outcomes.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
